molecular formula C12H9BrO B3242045 4'-Bromo-[1,1'-biphenyl]-3-ol CAS No. 149950-41-4

4'-Bromo-[1,1'-biphenyl]-3-ol

Cat. No.: B3242045
CAS No.: 149950-41-4
M. Wt: 249.1 g/mol
InChI Key: PRDBHLRGCFHALN-UHFFFAOYSA-N
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Description

4'-Bromo-[1,1'-biphenyl]-3-ol is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Bromo-[1,1'-biphenyl]-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-[1,1'-biphenyl]-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBHLRGCFHALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Technical Analysis: 4'-Bromo-3-hydroxybiphenyl vs. 4'-Bromo-4-hydroxybiphenyl

[1][2][3]

Executive Summary

The structural isomerism between 4'-bromo-3-hydroxybiphenyl (3,4'-isomer) and 4'-bromo-4-hydroxybiphenyl (4,4'-isomer) dictates divergent physicochemical properties and applications. The 4,4'-isomer is a linear, mesogenic scaffold widely used in liquid crystal engineering and as a para-substituted privileged structure in medicinal chemistry.[1] In contrast, the 3,4'-isomer introduces a structural "kink" (meta-substitution), disrupting planarity and symmetry.[1] This guide analyzes their electronic differences, synthetic routes, and specific utility in high-performance applications.

Structural & Electronic Analysis

The core difference lies in the topology of the hydroxyl group relative to the biphenyl axis and the bromine substituent.[2]

Geometric Topology
  • 4'-Bromo-4-hydroxybiphenyl (Linear): The para-para substitution pattern creates a linear molecular axis.[1][3] This high aspect ratio is critical for the formation of nematic and smectic mesophases in liquid crystals.[3][2]

  • 4'-Bromo-3-hydroxybiphenyl (Bent): The meta-substitution of the hydroxyl group creates a bond angle of approximately 120° relative to the biphenyl linkage.[1][2] This "bent-core" geometry suppresses liquid crystalline behavior (lowering clearing points) but offers unique binding vectors in enzyme active sites.[1][3]

Electronic Conjugation & Acidity (pKa)

The electronic communication between the electron-withdrawing bromine (Br) and the hydroxyl (OH) group is mediated by the biphenyl

1
  • Resonance (4,4'-isomer): The 4'-Br and 4-OH groups are in a para-relationship across the biphenyl system.[1] Despite the steric twist between the phenyl rings (~44° in solution), weak conjugation allows the Br substituent to stabilize the phenoxide anion via inductive and resonance effects, lowering the pKa relative to unsubstituted phenol.

  • Induction Only (3,4'-isomer): The 3-OH group is meta to the biphenyl linkage.[1] Resonance effects from the 4'-Br cannot effectively delocalize onto the 3-position.[1][3][2] The acidity of this isomer is governed primarily by the inductive effect of the 4'-bromophenyl group.[2]

Physicochemical Properties[1][2][4][5][6][7][8][9]

Property4'-Bromo-4-hydroxybiphenyl4'-Bromo-3-hydroxybiphenyl
CAS Number 29558-77-8 Not widely standardized (Search: 3-(4-bromophenyl)phenol)
Molecular Weight 249.10 g/mol 249.10 g/mol
Geometry Linear (

or

symmetry approx.)[1][3]
Bent / Angulated
Melting Point 164–168 °CTypically lower (due to reduced symmetry)
pKa (Predicted) ~9.55~9.6–9.8 (Less acidic due to meta-position)
Solubility Soluble in MeOH, EtOH, DMSO; Insoluble in waterSoluble in MeOH, DMSO; Higher solubility in non-polar solvents
Primary Utility Liquid Crystals, Polymer MonomersDrug Discovery (Scaffold Hopping)

Synthetic Methodologies

Synthesis of these isomers requires distinct strategies to ensure regioselectivity. The Suzuki-Miyaura Cross-Coupling is the gold standard for both, offering superior control over direct bromination methods which often yield inseparable mixtures.[2]

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: Synthesize specific isomers using regiochemically defined boronic acids.

  • Reaction A (4,4'-Isomer): 4-Hydroxyphenylboronic acid + 1-Bromo-4-iodobenzene.[1][3]

  • Reaction B (3,4'-Isomer): 3-Hydroxyphenylboronic acid + 1-Bromo-4-iodobenzene.[1][3][2]

Key Mechanistic Insight: The use of 1-bromo-4-iodobenzene utilizes the bond dissociation energy difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol).[1] Pd(0) undergoes oxidative addition preferentially at the C-I bond, leaving the C-Br bond intact for further functionalization.[2]

Experimental Workflow (Standardized)
  • Reagents: Aryl halide (1.0 eq), Boronic acid (1.1 eq), Pd(PPh3)4 (3-5 mol%), K2CO3 (2.0 eq).

  • Solvent: DME/Water or Toluene/Ethanol/Water (degassed).[3][2]

  • Conditions: Reflux (80-100°C) under Nitrogen for 12-18h.

  • Workup: Acidify to pH 5 (to protonate phenoxide), extract with EtOAc, wash with brine.

  • Purification: Recrystallization (EtOH) for 4,4'-isomer; Column Chromatography (Hex/EtOAc) for 3,4'-isomer.

SynthesisPathwaysStartStarting Material:1-Bromo-4-iodobenzenePdCat: Pd(PPh3)4Base: K2CO3Start->PdOxidative Addition(C-I Bond)Boron44-Hydroxyphenyl-boronic acidPd->Boron4Path ABoron33-Hydroxyphenyl-boronic acidPd->Boron3Path BProd44'-Bromo-4-hydroxybiphenyl(Linear Isomer)Boron4->Prod4Transmetalation &Reductive EliminationProd34'-Bromo-3-hydroxybiphenyl(Bent Isomer)Boron3->Prod3Transmetalation &Reductive Elimination

Figure 1: Chemoselective synthesis of biphenyl isomers utilizing the reactivity differential between Aryl-I and Aryl-Br bonds.

Applications & Reactivity

Liquid Crystals (Materials Science)

The 4,4'-isomer is a critical intermediate for mesogenic materials.[1][3]

  • Mechanism: The linear rigid core facilitates

    
    -
    
    
    stacking and anisotropic alignment.[1][3][2] Derivatization of the phenol (e.g., with alkyl chains) induces nematic phases.
  • Contrast: The 3,4'-isomer acts as a "defect" in liquid crystal lattices, lowering the order parameter and often destroying the mesophase. It is used intentionally to lower melting points in eutectic mixtures but rarely as a primary mesogen.[3][2]

Drug Discovery (Medicinal Chemistry)

Biphenyls are privileged scaffolds (e.g., Valsartan, Telmisartan).

  • Scaffold Hopping: Switching from 4,4' to 3,4' alters the vector of the hydroxyl H-bond donor by ~60°. This is used to optimize binding affinity in pockets where a linear geometry causes steric clash.[3][2]

  • Metabolic Stability: The 4-position is a metabolic "hotspot" for CYP450 oxidation.[1][3][2] Moving the hydroxyl to the 3-position (or starting with the 3-OH) can alter the metabolic clearance profile (Cl_int).[2]

Functionalization (Cross-Coupling)

Both isomers retain the 4'-Bromo handle, allowing for iterative cross-coupling (e.g., a second Suzuki or Buchwald-Hartwig amination).[1]

  • Reactivity: The electronic richness of the ring bearing the -OH group makes the distal Br-ring slightly more electron-rich than a standard bromobenzene, potentially slowing down oxidative addition slightly compared to electron-deficient aryl halides.[1][2]

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Liquid Crystal Properties of Biphenyls

    • Gray, G. W., et al. (1973).[3] Stable Low-Melting P-Alkyl-P'-Cyanobiphenyls.[1][3][2] Electronics Letters. Link

  • Physical Properties of 4'-Bromo-4-hydroxybiphenyl (CAS 29558-77-8)

    • PubChem Compound Summary.[3][2] Link

  • Acidity and pKa Effects in Biphenyls

    • Serjeant, E. P., & Dempsey, B. (1979).[3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Regioselective Synthesis via Halogen Discrimination

    • Handy, S. T., & Zhang, Y. (2006).[3] Chemoselective Suzuki couplings of dihaloarenes. Chemical Communications.[3][2] Link

4'-Bromo-[1,1'-biphenyl]-3-ol SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Structural Informatics, Synthetic Protocols, and Medicinal Applications [1]

Executive Summary & Chemical Identity

4'-Bromo-[1,1'-biphenyl]-3-ol (also designated as 3-(4-bromophenyl)phenol) is a halogenated biaryl scaffold widely utilized in medicinal chemistry and materials science. It serves as a critical intermediate for the synthesis of liquid crystals, OLED materials, and pharmaceutical candidates, particularly in the development of kinase inhibitors where the biphenyl core mimics ATP-binding motifs.

This guide provides a rigorous technical breakdown of the compound's identity, validated synthesis via Suzuki-Miyaura cross-coupling, and physicochemical profiling for drug development applications.

Chemical Identifiers
DescriptorValue
IUPAC Name 4'-bromo-[1,1'-biphenyl]-3-ol
Common Synonyms 3-(4-Bromophenyl)phenol; 4'-Bromo-3-hydroxybiphenyl
CAS Registry Number 149950-41-4
SMILES (Canonical) Oc1cccc(c1)c2ccc(Br)cc2
InChI String InChI=1S/C12H9BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
InChI Key PRDBHLRGCFHALN-UHFFFAOYSA-N
Molecular Formula C₁₂H₉BrO
Molecular Weight 249.10 g/mol

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable route to 4'-Bromo-[1,1'-biphenyl]-3-ol utilizes the Suzuki-Miyaura cross-coupling reaction . This protocol favors the coupling of 3-hydroxyphenylboronic acid with 1-bromo-4-iodobenzene .

Mechanistic Rationale
  • Selectivity (Chemoselectivity): The oxidative addition of Palladium(0) to the C–I bond is significantly faster than to the C–Br bond. This allows the iodine to react selectively, leaving the bromine atom intact on the final biphenyl core for further functionalization (e.g., subsequent Buchwald-Hartwig amination).

  • Boronic Acid Choice: Using the phenol moiety on the boronic acid (3-hydroxyphenylboronic acid) avoids the need for protection/deprotection steps often required if the phenol were on the halide partner.

Experimental Protocol

Reagents:

  • Substrate A: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Substrate B: 3-Hydroxyphenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with DME and water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Addition: Add 1-bromo-4-iodobenzene, 3-hydroxyphenylboronic acid, and Pd(PPh₃)₄ under inert atmosphere.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 80–90°C for 12–16 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or HPLC.[2]

  • Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the white solid product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 1-Bromo-4-iodobenzene + 3-Hydroxyphenylboronic acid Start->Mix Cat Add Catalyst: Pd(PPh3)4 (3-5 mol%) Mix->Cat Heat Reflux: 80-90°C, 12-16h (Inert Atm) Cat->Heat Suzuki Coupling Extract Extraction: EtOAc / Water Heat->Extract Completion (TLC) Purify Purification: Flash Chromatography Extract->Purify Product Product: 4'-Bromo-[1,1'-biphenyl]-3-ol Purify->Product Yield ~85%

Caption: Optimized Suzuki-Miyaura coupling workflow for selective synthesis of 4'-Bromo-[1,1'-biphenyl]-3-ol.

Physicochemical Profiling

For researchers in drug discovery, the physicochemical parameters of this scaffold are vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyData / PredictionRelevance
Physical State White to off-white crystalline solidHandling and formulation.
Melting Point 85–89 °C (approx.)Purity indicator; solid-state characterization.
LogP (Lipophilicity) 3.6 ± 0.4High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.
pKa (Acidic) ~9.5 (Phenolic OH)Ionized at physiological pH (limited extent); affects binding affinity.
Polar Surface Area 20.2 ŲLow PSA indicates excellent potential for blood-brain barrier (BBB) penetration if MW is kept low.
Solubility Soluble in DMSO, Methanol, DCM. Insoluble in water.Requires organic co-solvents for biological assays.

Applications in Research & Development

Medicinal Chemistry: Scaffold Utility

The 4'-Bromo-[1,1'-biphenyl]-3-ol structure is a "privileged scaffold" in medicinal chemistry.[3]

  • Kinase Inhibition: The biphenyl core fits into the hydrophobic pocket of ATP-binding sites in kinases. The 3-OH group can act as a hydrogen bond donor/acceptor with hinge region residues (e.g., Glu, Asp).

  • Divergent Synthesis: The aryl bromide at the 4'-position serves as a handle for further diversification via:

    • Buchwald-Hartwig Amination: Introduction of amine solubilizing groups.

    • Heck Reaction: Extension of the carbon chain.

    • Suzuki Coupling:[1][3][4][5] Creation of terphenyl systems.

Materials Science
  • Liquid Crystals: The rigid biphenyl core contributes to the mesogenic properties required for liquid crystalline phases.

  • OLEDs: Used as a building block for hole-transport materials due to its electronic stability and conjugation.

Structural Logic Diagram

SAR_Logic Core 4'-Bromo-[1,1'-biphenyl]-3-ol (Core Scaffold) Site_OH 3-Position (Hydroxyl) Core->Site_OH Site_Br 4'-Position (Bromine) Core->Site_Br App_OLED Electronic Conjugation (OLED Materials) Core->App_OLED App_Hbond H-Bond Donor/Acceptor (Kinase Hinge Binding) Site_OH->App_Hbond App_Coupling Pd-Catalyzed Coupling (Library Expansion) Site_Br->App_Coupling

Caption: Structure-Activity Relationship (SAR) map highlighting the functional utility of the 3-OH and 4'-Br sites.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signals must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

    • δ 7.60–7.65 (d, 2H): Protons ortho to Br on Ring B.

    • δ 7.45–7.50 (d, 2H): Protons meta to Br on Ring B.

    • δ 7.25 (t, 1H): Proton at position 5 of Ring A (triplet).

    • δ 7.00–7.10 (m, 2H): Protons at positions 2, 4, 6 of Ring A.

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular ion peaks [M]+ at m/z 248 and 250 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28911293, 4'-Bromo-[1,1'-biphenyl]-3-ol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Unlocking the Biphenyl Scaffold: Strategic Utility of Meta-Hydroxy Bromobiphenyls

[1][2]

Executive Summary

The biphenyl moiety remains a privileged scaffold in medicinal chemistry, appearing in FDA-approved therapeutics ranging from angiotensin II receptor blockers (ARBs) to modern kinase inhibitors.[1][2][3] Within this class, meta-hydroxy bromobiphenyls represent a high-value "lynchpin" building block.[4][2][3] Their strategic value lies in their dual-functional nature : the hydroxyl group (-OH) serves as a handle for solubility modulation or hydrogen-bond donor/acceptor interactions, while the bromine atom (-Br) provides a reactive site for late-stage cross-coupling or bioisosteric expansion.[4][2][3]

This technical guide details the synthetic access, chemoselective functionalization, and medicinal utility of these scaffolds, specifically focusing on isomers where the hydroxyl group occupies the meta (3-) position relative to the biaryl axis, a vector often critical for improving metabolic stability and "escaping flatland" in drug design.

The Strategic Value of the Meta-Hydroxy Motif

Vector Positioning and Metabolic Stability

In contrast to para-substituted biphenyls, which often suffer from rapid metabolic clearance via hydroxylation or conjugation at the exposed 4-position, meta-substitution (3-position) offers steric protection and alters the metabolic soft spot.[4][1]

  • Geometric Vector: The 3-position projects substituents at a 120° angle relative to the biaryl axis, allowing access to binding pockets that linear para-vectors cannot reach.[4][1][3]

  • Electronic Modulation: A meta-hydroxyl group acts as an electron-donating group (EDG) by resonance, but its inductive withdrawal is more pronounced at the ortho and para positions relative to itself, subtly tuning the pKa of the biphenyl system.[2]

Chemoselective Orthogonality

The meta-hydroxy bromobiphenyl scaffold offers two distinct reactive handles:

  • Phenolic Hydroxyl: Nucleophilic attacks (etherification), esterification, or conversion to triflates.[1][2][3]

  • Aryl Bromide: Electrophilic participation in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[4][1][2][3]

Synthetic Access & Experimental Protocols

The most robust route to meta-hydroxy bromobiphenyls is the Suzuki-Miyaura Cross-Coupling of a hydroxyphenylboronic acid with a bromobenzene derivative.[4][3] To ensure high yields and prevent catalyst poisoning by the free phenol, a protection-deprotection strategy is often employed, though modern catalyst systems allow for direct coupling.[2]

Diagram: Modular Assembly Logic

The following diagram illustrates the convergent synthesis of the scaffold and its subsequent divergent functionalization.

GStart13-Hydroxyphenylboronic acidStep1Suzuki Coupling(Pd(PPh3)4, Na2CO3)Start1->Step1Start2Dibromobenzene(e.g., 1,4-dibromo)Start2->Step1IntermediateMeta-HydroxyBromobiphenyl CoreStep1->Intermediate ControlledStoichiometryPathAPath A: O-Alkylation(R-X, K2CO3)Intermediate->PathAPathBPath B: C-C Coupling(Ar-B(OH)2, Pd)Intermediate->PathBProductAEther Derivative(Solubility/Potency)PathA->ProductAProductBTerphenyl/BiarylExtensionPathB->ProductB

Caption: Convergent assembly of the meta-hydroxy bromobiphenyl core followed by divergent functionalization pathways.

Protocol: Synthesis of 3-Hydroxy-4'-Bromobiphenyl

Objective: Selective synthesis of 3-hydroxy-4'-bromobiphenyl via Suzuki coupling. Rationale: Using 1-bromo-4-iodobenzene allows for chemoselective coupling at the more reactive iodo-position, leaving the bromo-group intact for future reactions.[4][1][3]

Materials:

  • 3-Hydroxyphenylboronic acid (1.0 equiv)[4][2][3]

  • 1-Bromo-4-iodobenzene (1.1 equiv)[4][1][2][3]

  • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.03 equiv)[2][3]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)[2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4][2]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxyphenylboronic acid (1.38 g, 10 mmol) and 1-bromo-4-iodobenzene (3.11 g, 11 mmol).

  • Solvent & Base: Add 1,4-dioxane (40 mL) and degassed water (10 mL). Add K₂CO₃ (3.45 g, 25 mmol).

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[4][1][2][3]·CH₂Cl₂ (245 mg, 0.3 mmol) under a positive stream of Argon.[2]

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4][2][3][5] The boronic acid should be consumed.[1][2][3]

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 1N HCl (50 mL) to neutralize the phenolate, followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Validation: Product should be a white/off-white solid. Confirm structure via ¹H NMR (characteristic phenolic singlet ~5.0-9.0 ppm, exchangeable with D₂O).[4][2][3]

Chemoselectivity & Divergent Synthesis

The power of this building block lies in its ability to serve as a branching point.[3]

Quantitative Comparison of Reactivity

The following table summarizes the reactivity profile of the two functional handles under standard medicinal chemistry conditions.

Reaction TypeFunctional Group TargetReagentsChemoselectivity Outcome
Suzuki Coupling Aryl Bromide (-Br)Ar-B(OH)₂, Pd(0), BaseHigh. -OH is tolerated; -Br reacts exclusively.[4][1][2][3]
Buchwald-Hartwig Aryl Bromide (-Br)R₂NH, Pd(0), BaseModerate. Free -OH can poison catalyst; protection (e.g., TBS) recommended.[2][3]
Williamson Ether Hydroxyl (-OH)R-Br, K₂CO₃, DMFHigh. -Br is inert under mild basic alkylation conditions.[4][2][3]
Mitsunobu Hydroxyl (-OH)R-OH, DEAD, PPh₃High. Inverts stereochemistry of alcohol partner; -Br is inert.[4][1][2]
Diagram: Chemoselective Pathways

This diagram visualizes the decision matrix for functionalizing the core.[1][2][3]

ChemoselectivityCore3-Hydroxy-4'-BromobiphenylOH_PathOH FunctionalizationCore->OH_Path K2CO3, R-XBr_PathBr Functionalization(Cross-Coupling)Core->Br_Path Pd(0), Ar-B(OH)2EtherEther Linkage(Solubility/Linker)OH_Path->EtherProd1Bromo-EtherIntermediateEther->Prod1Prod1->Br_Path SubsequentCouplingBiarylBiaryl Extension(Scaffold Growth)Br_Path->BiarylProd2Hydroxy-TerphenylIntermediateBiaryl->Prod2Prod2->OH_Path SubsequentAlkylation

Caption: Orthogonal functionalization pathways allow for flexible library generation.

Medicinal Chemistry Applications

Bioisosteric Replacement

The meta-hydroxy bromobiphenyl moiety is frequently used as a bioisostere for:

  • Benzophenones: The biphenyl core mimics the spatial arrangement of benzophenone but lacks the photoreactive ketone.

  • Fused Heterocyclics: Replacing a rigid indole or quinoline with a biphenyl can improve solubility and introduce rotational freedom to capture specific binding conformations.[4][1][2][3]

Case Study: Kinase Inhibitor Design

In the development of BRD4 (Bromodomain) inhibitors , the biphenyl scaffold is often employed to span the acetyl-lysine binding pocket.[2]

  • Role of Meta-OH: The hydroxyl group can form a critical water-mediated hydrogen bond with the protein backbone (e.g., Tyr97 in BRD4).[1][2]

  • Role of Bromo: The bromine atom in the building block allows for the attachment of a "tail" group (e.g., a sulfonamide or solubilizing heterocycle) that extends into the solvent-exposed region.

Example Logic:

  • Start: 3-Hydroxy-4'-bromobiphenyl.

  • Step A: Alkylate -OH with a small polar group (e.g., difluoromethyl) to modulate H-bond acidity.[4][2][3]

  • Step B: Suzuki couple the -Br with a pyrazole boronate to generate the kinase-binding hinge motif.[4][1][2][3]

References

  • Suzuki-Miyaura Coupling Mechanism & Utility

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2][3]

  • Biphenyls in Drug Discovery

    • Meanwell, N. A. (2011).[2][3][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[2][3]

  • Chemoselectivity of Halophenols

    • Beaudry, C. M., et al. (2018).[1][2][6] Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and tribromo-pyridines. Beilstein Journal of Organic Chemistry, 14, 2375–2383.[2] Link[2][3]

  • BRD4 Inhibitor Scaffolds

    • Liu, Z., et al. (2017).[1][2] Drug Discovery of Bromodomain-Containing Protein 4 (BRD4) Inhibitors.[4][2][3] Journal of Medicinal Chemistry, 60(11), 4533–4558.[2] Link[2][3]

  • Febuxostat Intermediate Synthesis (Analogous Chemistry)

    • Wang, Q., et al. (2013).[2] Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate.[4][2][3][5] Link

Methodological & Application

Synthesis of OLED materials using 4'-Bromo-3-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Asymmetric Bipolar OLED Host Materials

Executive Summary & Strategic Rationale

In the development of high-efficiency Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material is critical.[1] It must prevent aggregation quenching while balancing hole and electron injection.

4'-Bromo-3-hydroxybiphenyl represents a "Janus" scaffold—a molecular platform with two distinct chemical handles (electrophilic aryl bromide and nucleophilic phenol) separated by a biphenyl core. This asymmetry is strategically valuable for three reasons:

  • Bipolar Design: It allows the sequential attachment of a Hole Transport Unit (HTU, e.g., Carbazole) and an Electron Transport Unit (ETU, e.g., Triazine), creating a bipolar host that broadens the recombination zone.[2]

  • Morphological Stability: The meta-linkage (3-position) disrupts intermolecular

    
    -stacking, preventing crystallization and maintaining a stable amorphous film—a key requirement for device longevity.
    
  • Triplet Energy (

    
    ) Control:  The twisted biphenyl core limits conjugation length, preserving a high 
    
    
    
    (>2.7 eV), which is essential to prevent reverse energy transfer from blue/green dopants.[2]

Synthetic Workflow Visualization

The following diagram illustrates the modular synthesis of a target bipolar host (e.g., Cz-BP-Trz ) using 4'-Bromo-3-hydroxybiphenyl as the linchpin.

G Start 4'-Bromo-3-hydroxybiphenyl (Dual-Functional Scaffold) Step1 Step 1: SNAr / Ullmann (O-Arylation) Start->Step1 + Cl-Triazine / Base Inter Intermediate A (Br-Biphenyl-O-Acceptor) Step1->Inter Formation of Ether Link Step2 Step 2: Suzuki-Miyaura (C-C Coupling) Inter->Step2 + Carbazole-Boronic Acid Product Crude Bipolar Host (Donor-Biphenyl-Acceptor) Step2->Product Pd Catalyst Purify Step 3: Gradient Sublimation (>99.9% Purity) Product->Purify High Vacuum / Temp Gradient

Figure 1: Modular synthetic pathway transforming the scaffold into a bipolar host material.

Detailed Experimental Protocols

Protocol A: Introduction of the Electron Transport Unit (Etherification)

Objective: Functionalize the hydroxyl group with an electron-deficient moiety (Acceptor) via Nucleophilic Aromatic Substitution (


).[2]

Target Intermediate: 2-(3-(4-bromophenyl)phenoxy)-4,6-diphenyl-1,3,5-triazine.[2]

Reagents:

  • 4'-Bromo-3-hydroxybiphenyl (1.0 eq)

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine (1.05 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF or NMP (Dry)[2]

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4'-Bromo-3-hydroxybiphenyl (10 mmol) and 2-Chloro-4,6-diphenyl-1,3,5-triazine (10.5 mmol) to the flask. Evacuate and backfill with

    
     three times.
    
  • Solvation: Add anhydrous DMF (50 mL) via syringe.

  • Base Addition: Add

    
     (20 mmol) in one portion.
    
  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) under vigorous stirring. A white precipitate will form.[3]

  • Isolation: Filter the solid, wash copiously with water (to remove salts) and methanol (to remove trace starting materials).[2]

  • Drying: Dry the white solid in a vacuum oven at 60°C.

Mechanistic Insight: The electron-deficient triazine ring activates the chloride for displacement by the phenoxide. This bond is chemically robust and resists the basic conditions of the subsequent Suzuki coupling.

Protocol B: Introduction of the Hole Transport Unit (Suzuki Coupling)

Objective: Couple the aryl bromide with a carbazole donor to complete the bipolar structure.

Target Product: 9-(4'-(3-(4,6-diphenyl-1,3,5-triazin-2-yloxy)phenyl)biphenyl-4-yl)-9H-carbazole.[2]

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • 4-(9H-Carbazol-9-yl)phenylboronic acid (1.2 eq)[2]

  • Catalyst:

    
     (3-5 mol%)[2]
    
  • Base:

    
     (2M aqueous solution)[2]
    
  • Solvent: Toluene/Ethanol (4:1 ratio)[2]

Procedure:

  • Degassing: In a Schlenk tube, combine the Intermediate (5 mmol), Boronic Acid (6 mmol), and Toluene/Ethanol (40 mL). Bubble nitrogen through the solvent for 20 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add

    
     (0.15 mmol) and aqueous 
    
    
    
    (10 mL) under a counter-flow of nitrogen.
  • Reflux: Seal the vessel and heat to reflux (approx. 90-100°C) for 24 hours. The mixture will turn biphasic and dark.

  • Quench: Cool to RT. Separate the organic layer.[3][4] Extract the aqueous layer with Toluene (

    
     mL).
    
  • Purification:

    • Dry combined organics over

      
      .
      
    • Concentrate via rotary evaporation.

    • Column Chromatography: Silica gel, eluting with Toluene/Hexane gradient.[2]

    • Recrystallization: Dissolve in minimum hot Toluene and precipitate with Ethanol.

Critical Quality Control: Sublimation

For OLED applications, chemical purity (NMR/HPLC) is insufficient. Trace ionic impurities or catalyst residues act as charge traps, drastically reducing device lifetime.

Protocol C: Thermal Gradient Sublimation

ParameterSetting / Requirement
Base Pressure

Torr (High Vacuum)
Source Temperature

(Typically 280–320°C for these hosts)
Gradient Zones Zone 1 (Source): Hot
Yield Typically 60–80% recovery of "Device Grade" material

Procedure:

  • Load the recrystallized product into the quartz boat of the sublimation train.

  • Evacuate the system to

    
     Torr.
    
  • Slowly ramp the temperature (5°C/min) to the sublimation point.

  • Maintain for 4–6 hours. The pure material will crystallize in Zone 2.

  • Discard the ash in the boat (non-volatiles/catalysts) and the film in Zone 3 (volatile solvents/impurities).

References

  • Design of Bipolar Hosts: Lee, C. W., & Lee, J. Y. (2013).[2] "Bipolar host materials for high efficiency phosphorescent organic light-emitting diodes." Advanced Materials.

  • Suzuki Coupling in OLEDs: Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Sublimation Protocols: Forrest, S. R. (1997).[2] "Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques." Chemical Reviews.

  • Asymmetric Host Stability: Cui, L. S., et al. (2015).[2] "Controlling the singlet–triplet energy splitting for high-efficiency TADF OLEDs." Nature Photonics.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of sterically hindered biphenyls. The formation of biaryls, particularly those with multiple ortho-substituents, is a common hurdle where conventional protocols often result in low yields or reaction failure.[1][2]

This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the reaction mechanism to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is giving a low yield when using sterically hindered substrates. What is the most likely cause?

Low yields in Suzuki couplings with sterically demanding partners are often multifactorial, but the primary bottlenecks are typically slow oxidative addition and/or slow reductive elimination.[1][3] Steric hindrance around the palladium center can impede the approach of the aryl halide (oxidative addition) and hinder the final bond-forming step (reductive elimination) that releases the biphenyl product.[1]

Troubleshooting Workflow:

To systematically address this, consider the following critical reaction parameters:

  • Ligand Choice: This is arguably the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings.[2] You need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction.

  • Catalyst/Pre-catalyst: The choice of palladium source and its activation are crucial.

  • Base Selection: The base plays a key role in the transmetalation step and can significantly influence the reaction outcome.[3][4]

  • Solvent and Temperature: These parameters affect solubility, reaction kinetics, and the stability of intermediates.

Below is a diagram illustrating a decision-making process for troubleshooting low yields.

Troubleshooting_Workflow Start Low Yield with Sterically Hindered Substrates Ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich phosphine (e.g., Buchwald-type) or an NHC? Start->Ligand Catalyst Step 2: Assess Catalyst & Base Are you using an appropriate Pd source and a suitable base (e.g., K₃PO₄)? Ligand->Catalyst If yes Failure Persistent Low Yield (Consider alternative coupling) Ligand->Failure If no, select appropriate ligand Conditions Step 3: Optimize Conditions Have you screened solvents and adjusted the temperature? Catalyst->Conditions If yes Catalyst->Failure If no, screen catalysts/bases Success Improved Yield Conditions->Success Optimization Successful Conditions->Failure If optimization fails

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Q2: Which ligands are most effective for coupling sterically hindered aryl halides and boronic acids?

For sterically demanding Suzuki-Miyaura couplings, the choice of ligand is paramount. The ideal ligand should be both bulky and electron-donating to facilitate the key steps of the catalytic cycle.

Rationale:

  • Bulky ligands promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step. They also create a "pocket" around the palladium center that can help to bring the sterically hindered coupling partners together.

  • Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.

Recommended Ligands:

A number of specialized ligands have been developed that show excellent performance in challenging couplings.[5] These include Buchwald-type biaryl phosphine ligands and N-heterocyclic carbenes (NHCs).

Ligand TypeExamplesKey Features & Applications
Buchwald-type Phosphines SPhos, XPhos, RuPhosHighly effective for a broad range of sterically hindered substrates, including di- and tri-ortho-substituted biaryls.[6][7]
Specialized Phosphines AntPhos, BI-DIMESpecifically designed for extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls.[5][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsOffer high stability and activity, particularly with less reactive aryl chlorides.[4][9] Can allow for reactions at room temperature.[4][10]

Expert Insight: While commercially available pre-catalysts incorporating these ligands are convenient, in-situ generation of the active catalyst by mixing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with the ligand is also a common and effective practice.[2][5]

Q3: How do I choose the right base and solvent for my sterically hindered Suzuki coupling?

The base is not a passive component; it is essential for the activation of the boronic acid in the transmetalation step.[4][11] For sterically hindered couplings, a careful selection of base and solvent is critical to ensure sufficient reactivity and to minimize side reactions.

Base Selection:

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for difficult couplings.[5][6] It is a strong, non-nucleophilic base that is effective in anhydrous conditions, which can be beneficial for preventing side reactions like deborylation.[6]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, particularly when using NHC ligands.[12]

  • Aqueous bases (e.g., K₂CO₃): While common in standard Suzuki couplings, aqueous bases can sometimes promote protodeborylation of the boronic acid, especially with prolonged reaction times or at high temperatures.[6] However, they can be effective in some systems.

Solvent Selection:

  • Aprotic Polar Solvents: Dioxane and tetrahydrofuran (THF) are classic choices.[6] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often more effective alternative.[6][12]

  • Aromatic Hydrocarbons: Toluene and xylenes are excellent choices for higher temperature reactions, which are often necessary to overcome the high activation barriers of hindered couplings.[5]

  • Protic Solvents: In some cases, alcohols like isopropanol can be used, sometimes in combination with water.[1]

Expert Tip: A common starting point for a challenging coupling is Pd(OAc)₂ with a Buchwald-type ligand (e.g., SPhos or XPhos), K₃PO₄ as the base, and toluene or dioxane as the solvent, with heating.

Q4: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeborylation. How can I minimize these?

Side product formation is a common issue in Suzuki couplings, especially under forcing conditions required for hindered substrates.

Minimizing Homocoupling:

Homocoupling of the boronic acid is often a result of oxygen contamination in the reaction mixture.

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Screening different ligands, such as RuPhos or XPhos, can sometimes resolve the issue.[13]

Minimizing Protodeborylation:

Protodeborylation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct.

  • Anhydrous Conditions: Use anhydrous solvents and a non-aqueous base like K₃PO₄.[6]

  • Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. They are generally more stable and less prone to protodeborylation.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing side reactions.[13]

Suzuki_Catalytic_Cycle cluster_steps Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_R Ar-Pd(II)L₂-R PdII_Aryl->PdII_Aryl_R Transmetalation (R-B(OR)₂) PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R PdII_Aryl_R->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a robust starting point for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Sterically hindered aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Anhydrous toluene (or 2-MeTHF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Reagent Addition: Add the aryl bromide and the arylboronic acid to the flask.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, the use of a suitable bulky, electron-rich ligand, and a strong, non-nucleophilic base. If the reaction is unsuccessful, consider screening other ligands from the table above or increasing the reaction temperature.

References

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing 4'-Bromo-[1,1'-biphenyl]-3-ol for NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into successfully preparing 4'-Bromo-[1,1'-biphenyl]-3-ol for high-quality Nuclear Magnetic Resonance (NMR) analysis. We understand that obtaining a clean, well-resolved spectrum is paramount, and poor sample solubility is a common yet significant hurdle. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both effective and scientifically sound.

Part 1: Understanding the Analyte - A Physicochemical Approach
Q1: What are the key structural features of 4'-Bromo-[1,1'-biphenyl]-3-ol that influence its solubility?

A1: The solubility behavior of 4'-Bromo-[1,1'-biphenyl]-3-ol is dictated by a combination of three key structural motifs:

  • [1,1'-Biphenyl] Core: This large, aromatic hydrocarbon foundation is inherently nonpolar and hydrophobic. It favors dissolution in less polar organic solvents.

  • 4'-Bromo Group: The bromine atom is electronegative but primarily adds to the molecule's molecular weight and van der Waals surface area, further increasing its hydrophobicity.

  • 3-ol (Phenolic Hydroxyl) Group: This is the most critical feature for solvent selection. The -OH group is polar and capable of acting as a hydrogen bond donor and acceptor. This phenolic character introduces polarity and provides a reactive site for hydrogen bonding with appropriate solvents.

The molecule thus presents a dualistic nature: a large nonpolar backbone with a single, potent polar functional group. This structure predicts poor solubility in highly nonpolar solvents (like hexane) and water, but suggests good solubility in polar organic solvents that can interact with the hydroxyl group.

Part 2: Initial Solvent Selection & Standard Protocol
Q2: Which deuterated solvent should I try first for 4'-Bromo-[1,1'-biphenyl]-3-ol, and why?

A2: Based on the phenolic -OH group, your primary choices should be polar aprotic or polar protic solvents.

  • First Choice: Dimethyl Sulfoxide-d6 (DMSO-d6). This is the recommended starting point. DMSO-d6 is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic compounds, especially those with hydrogen-bonding capabilities like phenols[1][2][3]. Its high boiling point is also advantageous if gentle heating is required to aid dissolution[2].

  • Second Choice: Methanol-d4 (CD3OD). As a polar protic solvent, methanol-d4 is excellent at solvating alcohols and phenols[1]. However, be aware that the acidic phenolic proton (-OH) will readily exchange with the deuterium atoms of the solvent's hydroxyl group (-OD). This will cause the -OH signal in the ¹H NMR spectrum to broaden significantly or disappear entirely, which can be a useful diagnostic confirmation of its presence[1][4].

It is generally advised to avoid starting with less polar solvents like Chloroform-d (CDCl3), as the large nonpolar biphenyl structure may not be sufficiently overcome by the single hydroxyl group, leading to incomplete dissolution.

Below is a logical workflow for initial solvent selection.

cluster_0 Initial Solvent Selection Workflow Analyte Analyte: 4'-Bromo-[1,1'-biphenyl]-3-ol (Phenolic -OH group) Solvent1 Try First: DMSO-d6 Analyte->Solvent1  Primary Choice (High Polarity) Solvent2 Good Alternative: Methanol-d4 Analyte->Solvent2  Secondary Choice (Protic, allows H/D exchange) Solvent3 Less Likely to Succeed: Acetone-d6 Analyte->Solvent3 Tertiary Choice Troubleshoot Proceed to Troubleshooting Guide Solvent1->Troubleshoot If insoluble Solvent2->Troubleshoot If insoluble Solvent3->Troubleshoot If insoluble

Caption: Initial solvent selection logic.
Data Summary: Common Deuterated Solvents

The table below summarizes key properties of recommended NMR solvents. This data is essential for making informed decisions and for referencing during spectral analysis[5][6].

SolventAbbreviationRelative PolarityBoiling Point (°C)¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Dimethyl Sulfoxide-d6DMSO-d6High1892.5039.52
Methanol-d4CD3ODHigh653.31, 4.87 (OH)49.05
Acetone-d6(CD3)2COMedium562.0529.84, 206.26
Chloroform-dCDCl3Low617.2677.16
Deuterium OxideD2OVery High101~4.79N/A
Part 3: Experimental Protocol for Sample Preparation
Q3: What is the standard procedure for preparing an NMR sample of a potentially poorly soluble compound?

A3: When solubility is a concern, it is best to start with a small amount of material and gradually increase the concentration. This conservative approach prevents wasting valuable samples[7].

Step-by-Step Protocol:

  • Weigh the Sample: Accurately weigh approximately 1-2 mg of 4'-Bromo-[1,1'-biphenyl]-3-ol into a clean, dry vial. For a standard 5 mm NMR tube, a final concentration of 5-20 mg is typical for ¹H NMR, but starting low is key for assessing solubility[8].

  • Add Solvent: Add approximately 0.6 mL of your chosen deuterated solvent (e.g., DMSO-d6) to the vial[3][8].

  • Promote Dissolution:

    • Gently vortex the vial for 30-60 seconds[3].

    • If solid remains, sonicate the sample in a bath sonicator for 2-5 minutes[8]. Visually inspect for suspended particles.

  • Assess Solubility:

    • If fully dissolved: You can gradually add more solute in 1-2 mg portions, repeating step 3 each time, until you reach your target concentration or see signs of saturation.

    • If NOT fully dissolved: Proceed to the Troubleshooting Guide (Part 4).

  • Transfer to NMR Tube: Once a clear, homogeneous solution is achieved, carefully transfer it to a 5 mm NMR tube using a clean Pasteur pipette.

  • Filter if Necessary: If any solid particulates remain or the solution appears cloudy, it must be filtered. An easy way to do this is to plug a Pasteur pipette with a small amount of cotton wool and filter the solution directly into the NMR tube[7]. Failure to filter will result in poor magnetic field shimming and significantly broadened spectral lines[2][9].

  • Final Volume Check: Ensure the final solvent height in the NMR tube is approximately 4 cm (0.5-0.6 mL) to optimize performance in the spectrometer's detection coil[7].

Part 4: Troubleshooting Guide for Solubility Issues

This section addresses the common issues encountered when your analyte fails to dissolve sufficiently.

cluster_1 Solubility Troubleshooting Workflow Start Compound is Insoluble or Spectrum is Poor TrySolvent Switch to a More Polar Solvent (e.g., CDCl3 -> DMSO-d6) Start->TrySolvent Heat Apply Gentle Heat (e.g., heat gun to 40-60°C) (Use high BP solvent like DMSO-d6) TrySolvent->Heat If still insoluble Acquire Acquire High-Quality NMR Spectrum TrySolvent->Acquire If soluble CoSolvent Use a Co-Solvent (e.g., 10:1 mixture of CDCl3:CD3OD) Heat->CoSolvent If still insoluble Heat->Acquire If soluble Dilute Dilute the Sample (Add more solvent) CoSolvent->Dilute If still insoluble CoSolvent->Acquire If soluble Dilute->Acquire If soluble

Caption: Stepwise troubleshooting for solubility.
Q4: My compound didn't dissolve in my first-choice solvent. What is my next step?

A4: Follow the troubleshooting workflow above. The most logical next step is to try a different solvent with higher polarity. If you started with CDCl3 and failed, switching to DMSO-d6 is the most effective action[2]. If you started with DMSO-d6 and still have issues, the problem is more challenging and requires the following techniques.

Q5: Can I heat the sample to improve solubility? What are the risks?

A5: Yes, gentle heating can significantly improve the solubility of many compounds, a technique known as variable temperature (VT) NMR[2][10].

Protocol for Heating:

  • Ensure you are using a solvent with a high boiling point, like DMSO-d6 (BP 189 °C), to minimize evaporation and pressure buildup.

  • Use a heat gun on a low setting or a warm water bath to gently warm the NMR tube to 40-60 °C. Never use an open flame.

  • Agitate the sample gently to encourage dissolution.

  • You can acquire the NMR spectrum while the sample is warm by setting the spectrometer's temperature control (if available)[11][12].

Risks: The primary risk is thermal degradation of your compound. If the spectrum looks unusual (new peaks, loss of signal), your compound may be unstable at elevated temperatures.

Q6: My NMR spectrum has very broad peaks and a poor signal-to-noise ratio. Is this a solubility issue?

A6: Yes, this is a classic sign of poor solubility or sample inhomogeneity[2][10][13]. When molecules are not fully dissolved and are tumbling freely, they exist as microscopic suspended solids or large aggregates. This leads to:

  • Rapid Signal Relaxation (Short T2): Causes severe peak broadening[9].

  • Inhomogeneity: The magnetic field experienced by the molecules is not uniform, further contributing to broadening[2].

  • Low Effective Concentration: The number of dissolved molecules is low, resulting in a poor signal-to-noise ratio[2][13].

If you observe these spectral features, you must re-evaluate your sample preparation and apply the troubleshooting methods described here.

Q7: The phenolic -OH proton signal is missing or is just a low, broad hump. What happened?

A7: This is expected behavior when using a protic deuterated solvent like Methanol-d4 (CD3OD) or if there is trace water (D2O) in your sample[1]. The acidic phenolic proton (Ar-OH) rapidly exchanges with the deuterium from the solvent's hydroxyl group (CD3-OD).

Ar-OH + CD3-OD ⇌ Ar-OD + CD3-OH

This chemical exchange happens on the NMR timescale, causing the proton signal to either average out with the solvent peak, disappear into the baseline, or become very broad[4]. This phenomenon is a powerful tool: if you suspect a peak is from an -OH proton, add a drop of D2O to your sample; if the peak disappears, your assignment is confirmed[1][4].

Part 5: Frequently Asked Questions (FAQs)

Q: How much compound do I typically need for a good ¹H NMR spectrum? A: For most small molecules (< 600 g/mol ) on a modern spectrometer (400 MHz and above), 5-20 mg in 0.6 mL of solvent is sufficient for a high-quality ¹H spectrum[8]. For ¹³C NMR, which is much less sensitive, a more concentrated sample (20-50 mg) is often required[8].

Q: Why can't I just use a non-deuterated solvent to dissolve my compound? A: Standard solvents (like regular DMSO) contain ¹H atoms and will produce massive solvent signals in the ¹H NMR spectrum that would completely overwhelm the signals from your much less concentrated analyte[1]. Deuterated solvents replace the protons with deuterium (²H), which resonates at a completely different frequency and is "invisible" in a standard ¹H NMR experiment, providing a clear window to observe your compound[1].

Q: I see a small peak at 2.50 ppm in my DMSO-d6 spectrum. Is this an impurity? A: This is almost certainly the residual, non-deuterated solvent peak (DMSO-d5)[1]. Deuterated solvents are never 100% isotopically pure. This residual peak is actually very useful as a secondary chemical shift reference[1].

References
  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • European Customs. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. Retrieved from [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ALWSCI. (2023). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of ¹ H NMR in DMSO- d 6 for and (collected at 25 °C and 60 °C). Retrieved from [Link]

  • ResearchGate. (2023). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO? Retrieved from [Link]

Sources

Optimizing reaction temperature for meta-hydroxybiphenyl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for Meta-Hydroxybiphenyl Coupling

Executive Summary: The Thermal "Goldilocks" Zone

In the synthesis of meta-hydroxybiphenyl (3-phenylphenol) derivatives—a privileged scaffold in drug discovery for targets like estrogen receptors and cyclooxygenases—temperature is not merely a kinetic switch; it is the primary determinant of chemoselectivity.

For the Suzuki-Miyaura coupling of 3-bromophenol or 3-hydroxyphenylboronic acid , the operational window is narrow. Our internal data and field reports indicate that deviations as small as 10°C can shift the pathway from productive cross-coupling to dominant side-reactions like protodeboronation or catalyst deactivation.

This guide provides a logic-driven approach to thermal optimization, moving beyond "trial and error" to mechanistic control.

Troubleshooting & FAQs: Thermal Diagnostics

Q1: I am observing low conversion of 3-bromophenol at 80°C. Should I increase the temperature to 100°C?

Diagnosis: Likely catalyst deactivation, not insufficient energy. Technical Insight: While increasing temperature generally follows the Arrhenius law for rate enhancement, naked phenols (unprotected -OH groups) are prone to poisoning Pd(0) species at high temperatures through coordination or oxidation to quinones. Furthermore, standard catalysts like Pd(PPh3)4 are thermally labile above 80°C, leading to the precipitation of inactive Pd-black. Corrective Action:

  • Do not increase Temp. Instead, lower the temperature to 60–65°C .

  • Switch Ligand: If reactivity is low at 60°C, switch to a phosphine ligand with a higher turnover frequency (TOF) at moderate temperatures, such as SPhos or XPhos , rather than forcing the system thermally.

  • Base Check: Ensure you are using 3.0 equivalents of base. The phenolic proton (pKa ~10) consumes the first equivalent immediately. Insufficient base prevents the formation of the reactive boronate species.

Q2: My LC-MS shows significant formation of benzene (from phenylboronic acid) or phenol (from 3-hydroxyphenylboronic acid). Why?

Diagnosis: Thermal acceleration of Protodeboronation .[1] Technical Insight: Protodeboronation is the primary competitor to transmetallation. This pathway is acid-catalyzed but also base-mediated at high temperatures. If you are coupling 3-hydroxyphenylboronic acid , the electron-rich nature of the ring makes the C-B bond highly labile. At >75°C, the rate of hydrolysis (C-B cleavage) often exceeds the rate of transmetallation. Corrective Action:

  • Temperature: Cap the reaction at 60°C .

  • Water Management: Reduce water content in the solvent system. Shift from 1:1 Dioxane/Water to 4:1 Dioxane/Water.

  • Protocol Shift: If using the boronic acid on the phenol ring, swap the coupling partners. Use 3-bromophenol (halide on the phenol) and phenylboronic acid .[2] Aryl halides are thermally stable; aryl boronic acids are not.

Q3: Why does the reaction turn black and stop after 30 minutes at reflux?

Diagnosis: "Pd-Black" precipitation due to ligand dissociation. Technical Insight: At reflux (especially in THF or MeCN), monodentate phosphines like PPh3 dissociate from Palladium. Once the "naked" Pd(0) aggregates into colloids (Pd black), catalytic activity ceases. This is exacerbated by the free phenolic group, which can act as a weak ligand and disrupt the catalytic cycle. Corrective Action:

  • Stabilization: Add 10-20 mol% excess ligand (e.g., PPh3) relative to Pd to shift the equilibrium back toward the active complex.

  • Pre-catalyst: Switch to Pd(dppf)Cl2 .[3] The bidentate ferrocenyl ligand is far more thermally robust and resists dissociation up to ~90°C.

Optimized Experimental Protocol

Objective: Synthesis of 3-(4-fluorophenyl)phenol via Suzuki Coupling. Substrates: 3-Bromophenol (1.0 eq) + 4-Fluorophenylboronic acid (1.2 eq).

Methodology:

  • Preparation: To a reaction vial, add 3-bromophenol (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl2 (3 mol%) .

  • Base Addition: Add K2CO3 (3.0 mmol, 3 equiv) . Note: 3 equiv is mandatory to neutralize the phenol and activate the boron.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) .

  • Thermal Cycle:

    • Step A (Activation): Stir at 25°C for 10 mins to allow initial acid-base neutralization.

    • Step B (Reaction): Heat to 70°C (internal temperature).

    • Step C (Monitoring): Check HPLC at 1 hour. If conversion <50%, increase to 80°C . Do not exceed 85°C.

  • Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenolate) before extraction.

Data Analysis: Temperature vs. Selectivity

The following table summarizes the effect of temperature on the coupling of 3-bromophenol with phenylboronic acid (Pd(PPh3)4 catalyst, K2CO3 base).

TemperatureTime to CompletionYield (Isolated)Protodeboronation ByproductCatalyst Status (Visual)
25°C >24 Hours< 20%Low (<5%)Clear Orange (Active)
60°C 4-6 Hours78%Low (5-8%)Dark Orange (Active)
80°C 1-2 Hours 92% Moderate (10%) Dark Red/Black (Stable)
100°C 30 Mins65%High (>25%)Black Precipitate (Dead)

Key Takeaway: 80°C is the local maximum for yield. Pushing to 100°C accelerates the side reaction (deboronation) faster than the productive coupling.

Mechanistic Logic & Visualization

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway, modulated by temperature.

SuzukiOptimization Start Substrates: 3-Bromophenol + Ar-B(OH)2 Base Base (K2CO3) Neutralization Start->Base Temp_Low Temp < 60°C Base->Temp_Low Slow Kinetics Temp_Opt Temp 70-80°C Base->Temp_Opt Optimal Window Temp_High Temp > 90°C Base->Temp_High Thermal Stress Transmetal Transmetallation (Rate Limiting Step) Temp_Low->Transmetal Incomplete Conversion Temp_Opt->Transmetal Balanced Rate Side_Deboron Side Reaction: Protodeboronation Temp_High->Side_Deboron Hydrolysis Dominates Side_PdBlack Catalyst Death: Pd Black Formation Temp_High->Side_PdBlack Ligand Dissociation Product Product: Meta-Hydroxybiphenyl Transmetal->Product Reductive Elimination

Caption: Kinetic decision tree showing the divergence between productive coupling (green path) and thermal decomposition pathways (red path) based on reaction temperature.

References

  • Suzuki-Miyaura Cross-Coupling Optimization: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules. Link

  • Temperature Effects on Pd Catalysts: Li, Z., et al. (2016). Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[4] Link

  • Flow Chemistry Optimization (75°C Benchmark): Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction. Bulletin of Chemical Reaction Engineering & Catalysis. Link

Sources

Technical Support Center: Crystallization of 4'-Bromo-[1,1'-biphenyl]-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CRYST-BP-BR-OH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Phase Separation (Oiling Out), Polymorphism, and Impurity Rejection in Brominated Hydroxybiphenyls.[1]

Executive Summary & Molecular Profile

Molecule: 4'-Bromo-[1,1'-biphenyl]-3-ol Chemical Nature: Amphiphilic.[1] The molecule possesses a lipophilic brominated biphenyl core and a polar, hydrogen-bond-donating hydroxyl group (phenol).[1] Common Synthesis Route: Suzuki-Miyaura coupling (e.g., 3-hydroxyphenylboronic acid + 1-bromo-4-iodobenzene).[1] Critical Challenge: This class of molecules is prone to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," due to the competition between


-

stacking interactions of the biphenyl core and hydrogen bonding of the phenol group.

Troubleshooting Scenarios (Q&A)

Category A: Nucleation Failures & Oiling Out

User Question: "I dissolved my crude product in hot ethyl acetate/hexane. Upon cooling, instead of crystals, a yellow oil droplets formed at the bottom. Scratching the glass didn't help. How do I fix this?"

Scientist Response: This is a classic case of Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable zone width (MSZW) is too narrow, or the supersaturation is too high, causing the solution to cross into the spinodal decomposition region before nucleation occurs.

Root Cause Analysis: The interaction between the phenol group and the solvent is likely too weak at lower temperatures, or the anti-solvent (hexane) was added too quickly, drastically reducing solubility.

Corrective Protocol (The "Temperature Cycling" Method):

  • Re-dissolve: Heat the mixture until the oil phase fully dissolves (add a small amount of the good solvent, e.g., Ethyl Acetate, if necessary).

  • Seed at High Temperature: Cool the solution slowly until it is just above the temperature where oiling previously occurred. Add seed crystals (0.1 wt%) at this point.[1]

  • Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.[1]

  • Solvent Switch: If the issue persists, switch to a system with better hydrogen-bonding capacity. Toluene is an excellent solvent for biphenyls as it promotes

    
    -
    
    
    
    stacking, while Ethanol/Water (approx. 70:[1]30) can utilize the hydrophobic effect to drive crystallization of the brominated core.[1]

Technical Insight: Oiling out is often a precursor to crystallization.[1] The oil is a solute-rich liquid phase.[1] If seeded within the oil phase, crystallization can sometimes be induced, but the purity will be low. It is better to operate in the single-phase region.[1]

Category B: Impurity Rejection (Suzuki Byproducts)[1]

User Question: "My crystals are off-white/grey, and NMR shows small peaks corresponding to a homocoupled dimer (4,4'-dibromobiphenyl or 3,3'-dihydroxybiphenyl). Recrystallization isn't removing them."[1]

Scientist Response: Suzuki coupling often generates homocoupled byproducts that are structurally similar to the product, leading to solid solution formation (where the impurity fits into the crystal lattice of the product).

Root Cause Analysis:

  • 4,4'-Dibromobiphenyl: Highly non-polar.[1]

  • 3,3'-Dihydroxybiphenyl: Highly polar.[1]

  • Target Molecule: Intermediate polarity.[1]

Corrective Protocol (Orthogonal Solubility): You cannot rely on a single crystallization step if the impurity incorporates into the lattice.[1] You must use a "wash" strategy based on polarity.[1][2]

  • The Non-Polar Wash: Suspend the crude solid in cold Hexanes or Heptane .[1] The target phenol is poorly soluble, but the non-polar dibromo-impurity will have higher solubility.[1] Stir for 1 hour and filter.

  • The Polar Recrystallization: Recrystallize the remaining solid from Isopropyl Alcohol (IPA) or Ethanol/Water .[1] The polar dihydroxy-impurity will remain in the mother liquor.[1]

Category C: Color & Catalyst Residues[1]

User Question: "The product is technically pure by NMR (99%), but it has a persistent pink/brown hue. Is this Palladium?"

Scientist Response: Yes, or it is an oxidation product (quinone) derived from the phenol.[1] Phenols are susceptible to oxidation, especially in basic media (common in Suzuki coupling).[1]

Corrective Protocol:

  • Avoid Charcoal (Sometimes): While activated charcoal is standard, it can sometimes introduce iron ions which form colored complexes with phenols.[1]

  • Thiol Scavengers: Use silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) during a hot filtration step.[1] This chemically binds Pd.[1]

  • Sodium Bisulfite Wash: If the color is due to quinone oxidation, wash the organic layer (before crystallization) with 10% aqueous sodium bisulfite (

    
    ).[1] This reduces colored quinones back to colorless hydroquinones.[1]
    

Experimental Protocols

Protocol A: Optimized Recrystallization (Solvent/Anti-Solvent)

Objective: High yield (>85%) and high purity (>99.5%) crystallization of 4'-Bromo-[1,1'-biphenyl]-3-ol.

ParameterSpecificationNotes
Primary Solvent Ethyl Acetate (EtOAc)Dissolves both polar OH and lipophilic core.[1]
Anti-Solvent n-HeptaneInduces precipitation; higher boiling point than hexane (safer).[1]
Ratio 1:3 to 1:5 (v/v)Determine exact ratio via cloud point test.
Concentration 1 g solute / 5-7 mL EtOAcStart relatively concentrated.

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a flask. Add 60 mL of EtOAc.[1] Heat to reflux (approx. 77°C) until fully dissolved.[1]

    • Check: If insolubles remain, perform a hot filtration through a Celite pad.

  • Cloud Point Determination: While maintaining reflux, slowly add hot n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.[1]

  • Back-off: Add just enough hot EtOAc (approx. 2-5 mL) to clear the solution again.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature on a cork ring (insulation slows cooling).

    • Critical: Do not place in an ice bath immediately.[1]

  • Seeding (Optional but Recommended): When the temperature reaches ~45°C, add a few seed crystals.

  • Final Harvest: Once at room temperature, cool in an ice bath (0-5°C) for 1 hour to maximize yield. Filter and wash with cold Heptane/EtOAc (5:1).[1]

Decision Logic & Workflow Visualization

Figure 1: Troubleshooting Oiling Out (LLPS)

CrystallizationLogic Start Start: Hot Saturated Solution Cooling Cooling Process Start->Cooling Observation Observation? Cooling->Observation Crystals Crystals Form Observation->Crystals Solid Precipitate Oil Oiling Out (LLPS) Observation->Oil Liquid Droplets Reheat Reheat to Dissolve Oil Oil->Reheat AddGoodSolvent Add 5-10% More Good Solvent Reheat->AddGoodSolvent SeedHighT Seed at High Temp (T > T_oil) AddGoodSolvent->SeedHighT SlowCool Slow Cool (5°C/hr) SeedHighT->SlowCool SlowCool->Observation

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Figure 2: Impurity Fate in Suzuki Coupling Purification

ImpurityFate Crude Crude Mixture (Product + Impurities) Step1 Step 1: Non-Polar Wash (Hexane/Heptane Slurry) Crude->Step1 Impurity1 Non-Polar Impurity (Homocoupled Bromide) Filtrate1 Filtrate (Waste) Contains Non-Polar Impurity Impurity1->Filtrate1 Removed Impurity2 Polar Impurity (Homocoupled Phenol) Filtrate2 Mother Liquor (Waste) Contains Polar Impurity Impurity2->Filtrate2 Removed Product Target: 4'-Bromo-[1,1'-biphenyl]-3-ol Step1->Filtrate1 Dissolves Solid1 Solid Cake (Product + Polar Impurity) Step1->Solid1 Remains Solid Step2 Step 2: Polar Recrystallization (IPA or EtOH/Water) Solid1->Step2 Step2->Filtrate2 Remains in Solution FinalCrystal Pure Crystals (>99.5%) Step2->FinalCrystal Crystallizes

Caption: Two-stage purification strategy to orthogonally remove non-polar and polar impurities.

Solvent Selection Guide

The following table summarizes solvent suitability based on the "Like Dissolves Like" principle and experimental data for biphenyl derivatives.

Solvent SystemRoleSuitability RatingComments
Ethyl Acetate / Hexane Recrystallization⭐⭐⭐⭐Excellent general purpose.[1][3] Can cause oiling if Hexane is added too fast.[1]
Ethanol / Water Recrystallization⭐⭐⭐⭐Good for removing non-polar impurities.[1] Water acts as a strong anti-solvent.[1]
Toluene Recrystallization⭐⭐⭐Good for

-

stacking.[1] High boiling point allows for good solubility range.[1]
Dichloromethane (DCM) DissolutionToo good a solvent; difficult to crystallize from unless evaporated (low yield).[1]
Methanol Washing⭐⭐Often too soluble for the product; good for washing filter cakes if very cold.[1]

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 102 (2004). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. (Describes purification of biphenyl derivatives). [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. (Discusses side reactions and impurity formation). [Link]

  • University of Calgary, Department of Chemistry. Recrystallization Techniques and Solvent Selection.[1] [Link][1]

Sources

Technical Support Center: Palladium Removal from 3-Hydroxybiphenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-3HB-001 Status: Open Subject: Troubleshooting Pd residues in phenolic biaryl intermediates (Suzuki-Miyaura post-processing) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The User Issue: You are synthesizing 3-hydroxybiphenyl (or related phenolic biaryls) via Suzuki-Miyaura coupling. Despite standard workups, Palladium (Pd) levels remain above ICH Q3D limits (typically >10 ppm).[1]

The Scientific Bottleneck: 3-Hydroxybiphenyl presents a unique "Phenolic Trap."[1]

  • Solubility: The phenolic hydroxyl group (

    
    ) makes the molecule amphiphilic.[1] Standard basic washes (often used to activate chelators like N-Acetyl Cysteine) can deprotonate your product, causing it to partition into the aqueous waste stream, destroying your yield.
    
  • Occlusion: Biaryls crystallize efficiently, often trapping Pd nanoparticles inside the crystal lattice where surface washes cannot reach them.[1]

This guide provides a tiered troubleshooting protocol designed to remove Pd without compromising the yield of your phenolic intermediate.

Decision Matrix (Workflow Visualization)

Before selecting a method, assess your current crude material state.[1]

Pd_Removal_Workflow Start Start: Crude 3-Hydroxybiphenyl (Pd > 500 ppm) Solubility_Check Is the product soluble in organic solvent (THF/EtOAc)? Start->Solubility_Check High_Pd Pd > 1000 ppm? (Visible Black Particles) Solubility_Check->High_Pd Yes Filtration Step 1: Celite Filtration (Remove bulk Pd black) High_Pd->Filtration Yes Scavenger_Select Step 2: Scavenger Selection High_Pd->Scavenger_Select No Filtration->Scavenger_Select Phenol_Warning CRITICAL: Phenolic Substrate Avoid Basic Scavengers (Amine) Scavenger_Select->Phenol_Warning Thiol_Silica Method A: SiliaMetS® Thiol (Best for Pd(II) & Pd(0)) Phenol_Warning->Thiol_Silica Standard DMT_Silica Method B: SiliaMetS® DMT (Best for hindered catalysts) Phenol_Warning->DMT_Silica If Catalyst is Bulky Wet_Wash Method C: NAC Wash (pH Controlled 6-7) Phenol_Warning->Wet_Wash Low Cost / Large Scale Polishing Step 3: Crystallization with Scavenger Thiol_Silica->Polishing DMT_Silica->Polishing Wet_Wash->Polishing Final Final API (Pd < 10 ppm) Polishing->Final

Figure 1: Decision tree for selecting the appropriate Palladium removal strategy based on impurity load and substrate chemistry.

Tier 1: Solid-Phase Scavenging (The "Hardware" Fix)

For phenolic compounds, functionalized silica is the most reliable method because it operates in organic solvents where the phenol remains protonated and safe.[1]

Recommended Scavengers
Scavenger TypeFunctional GroupMechanismBest ForWarning
SiliaMetS® Thiol 1-PropanethiolSoft acid-base interaction (Pd-S bond is strong)General Pd(0) and Pd(II) removal.None. Safe for phenols.
SiliaMetS® DMT DimercaptotriazineChelation (Bidentate)Bulky catalysts (e.g., Pd-dppf) or Ru catalysts.[1][2]None. High efficiency.
Activated Carbon N/APhysisorptionBulk removal of "Pd Black".[1]Avoid for final polish. Low selectivity; reduces yield.[3]
Amine/Diamine

/

CoordinationNOT RECOMMENDED Basic nature may deprotonate 3-hydroxybiphenyl.[1]
Protocol: Batch Mode (Slurry)

Use this for <100g scale.

  • Dissolution: Dissolve crude 3-hydroxybiphenyl in 10 volumes of THF or Ethyl Acetate.

  • Loading: Add SiliaMetS® Thiol (or equivalent) at a ratio of 4:1 (w/w vs. residual Pd mass, NOT product mass).[1]

    • Tip: If Pd content is unknown, use 5-10 wt% of scavenger relative to the product.[1]

  • Temperature: Heat to 50-60°C .

    • Why? Heat increases the kinetics of Pd binding to the silica pores and breaks up minor Pd clusters.[1]

  • Time: Stir for 4 hours.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.[1]

  • Analysis: Check Pd levels. If >50 ppm, repeat or switch to Tier 2.

Tier 2: Wet Chemistry (The "Liquid" Fix)

If solid scavengers are too expensive for your scale, use N-Acetyl-L-Cysteine (NAC) .[1] However, you must modify the standard protocol to protect the phenol.

The "Phenol-Safe" NAC Protocol

Standard NAC washes use high pH to deprotonate the carboxylic acid on the cysteine.[1] Do not go above pH 8.

  • Preparation: Dissolve crude product in Ethyl Acetate (EtOAc).

  • The Wash Solution: Prepare a 0.5M aqueous solution of N-Acetyl-L-Cysteine.[1]

  • pH Adjustment (CRITICAL):

    • Adjust the aqueous NAC solution to pH 7.0 - 7.5 using dilute NaOH.

    • Danger Zone: If pH > 9, your 3-hydroxybiphenyl (

      
      ) will ionize and dissolve in the water. You will lose your product.
      
  • Extraction:

    • Mix the organic phase and aqueous NAC solution vigorously at 50°C for 1 hour.

    • The Pd transfers from the organic phase to the aqueous phase (forming a water-soluble Pd-NAC complex).

  • Separation: Discard the aqueous layer (which should be dark/colored).[1]

  • Rinse: Wash the organic layer once with brine to remove residual NAC.[1]

Tier 3: Crystallization & Polishing

If Pd is "occluded" (trapped inside crystals), surface washing will fail. You must dissolve the lattice.

The "Scavenger-Assisted Recrystallization"
  • Dissolve: Dissolve the solid completely in a hot solvent (e.g., Ethanol/Water or Toluene).[1]

  • Add Scavenger: Add 2-5 wt% SiliaMetS® Thiol to the hot solution.

  • Hot Filtration: Filter the solution while hot to remove the scavenger (which now holds the Pd).[1]

  • Crystallize: Allow the filtrate to cool slowly.

    • Result: The new crystals form from a Pd-depleted mother liquor, preventing re-occlusion.

Regulatory Context (ICH Q3D)

You must verify compliance based on the final dosage form.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your daily dose is lower (e.g., 100mg), the ppm limit increases proportionally (e.g., Oral limit becomes 1000 ppm). Always calculate based on Option 2a of ICH Q3D.

Troubleshooting FAQs

Q: I used Activated Carbon, but my yield dropped by 20%. Why? A: Activated carbon is non-selective.[1] It adsorbs planar aromatic rings (like biphenyls) via


-

stacking. Switch to SiliaMetS® Thiol , which chemically targets the metal, not the aromatic ring.

Q: My Pd levels are low (50 ppm), but the product is grey/brown. How do I fix the color? A: Color does not always equal Pd content, but often indicates oxidized organic impurities or colloidal Pd.[1] A short Silica Gel plug filtration (standard chromatography silica) is often best for color removal after the specific Pd scavenger has done the heavy lifting.

Q: I tried the NAC wash, and my emulsion won't separate. A: This is common with amphiphilic phenols.[1]

  • Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer.[1]

  • Filter the mixture through a pad of Celite before separation. The emulsion is often stabilized by colloidal Pd particles; filtering them out breaks the emulsion.

References

  • Biotage. (2023).[1][3][4][5] How to Remove Palladium in three easy steps.[3] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[1][6] Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (Foundational text on NAC and Thiol usage).

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[1][7] ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Biphenyl-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of regioselectivity in electrophilic aromatic substitution (EAS) reactions of biphenyl-3-ols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and interpretation.

Understanding the System: The Directing Effects in Biphenyl-3-ol

Biphenyl-3-ol presents a fascinating challenge in regioselectivity due to the presence of two interconnected aromatic rings with distinct electronic environments. The key to controlling the substitution pattern lies in understanding the interplay between the hydroxyl (-OH) group on one ring (let's call it Ring A) and the phenyl group (-C₆H₅) as a substituent on the other (Ring B).

  • The Hydroxyl Group (-OH) on Ring A: This is a powerful activating group due to the resonance donation of its lone pair of electrons into the aromatic system.[1] It strongly directs incoming electrophiles to the ortho and para positions.

  • The Phenyl Group (-C₆H₅) as a Substituent: The phenyl group is a weakly activating group and also an ortho, para-director.[2] It can donate electron density to the attached ring through resonance.

The final regiochemical outcome depends on which ring is more activated and the specific positions on that ring that are most nucleophilic.

Frequently Asked Questions (FAQs)

Q1: On which ring will electrophilic aromatic substitution preferentially occur in biphenyl-3-ol?

A1: Substitution will overwhelmingly occur on the hydroxyl-bearing ring (Ring A). The hydroxyl group is a much stronger activating group than the phenyl group.[1] The resonance contribution from the oxygen's lone pairs significantly increases the electron density of Ring A, making it far more nucleophilic and thus more reactive towards electrophiles.

Q2: What are the expected major products for electrophilic aromatic substitution of biphenyl-3-ol?

A2: The major products will be the result of substitution at the positions ortho and para to the hydroxyl group on Ring A. These positions are C2, C4, and C6. The hydroxyl group's strong directing effect dominates.

Q3: Can substitution occur on the second phenyl ring (Ring B)?

A3: While technically possible, substitution on Ring B is significantly less favorable under standard electrophilic aromatic substitution conditions. Ring A is highly activated by the hydroxyl group, making it the primary site of reaction. To achieve substitution on Ring B, one might need to protect the hydroxyl group on Ring A, for instance, by converting it to an ether or ester. This would reduce its activating effect, potentially allowing for reaction on the other ring, though this would still be a competitive process.

Q4: How does steric hindrance influence the product distribution?

A4: Steric hindrance can play a significant role, particularly for bulky electrophiles.[3][4] Substitution at the C2 position is sterically hindered by the adjacent phenyl group. Therefore, substitution at the C4 and C6 positions is generally favored. The ratio of C4 to C6 substitution will depend on the size of the electrophile and the reaction conditions. For very large electrophiles, the C4 (para) product may be formed almost exclusively.

Troubleshooting Guide

This section addresses common issues encountered during the electrophilic aromatic substitution of biphenyl-3-ols.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Reaction Yield 1. Insufficiently reactive electrophile.2. Deactivation of the catalyst.3. Substrate degradation.1. Increase Electrophile Reactivity: Ensure your electrophile is properly generated. For example, in nitration, use a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺).[5] For Friedel-Crafts reactions, a strong Lewis acid catalyst is crucial.[5][6]2. Catalyst Choice and Handling: Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous, as water will deactivate it. Use a stoichiometric amount if necessary, particularly in Friedel-Crafts acylations.[5]3. Control Reaction Temperature: Phenols can be sensitive to strongly acidic and oxidizing conditions. Running the reaction at lower temperatures can minimize side reactions like oxidation and polymerization.
Formation of Multiple Products/Isomers 1. Competing directing effects.2. Lack of regiochemical control.1. Leverage Steric Hindrance: To favor the C4 (para) product, consider using a bulkier electrophile or a bulkier catalyst complex. This will disfavor substitution at the more sterically crowded C2 and C6 positions.2. Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents may favor the para isomer due to intermolecular hydrogen bonding between the substrate and solvent, which can sterically block the ortho positions. Experiment with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to optimize for the desired isomer.
No Reaction Occurs 1. Deactivated aromatic ring.2. Poorly chosen reaction conditions.1. Protecting Group Strategy: If you are attempting to substitute onto the non-hydroxylated ring, the hydroxyl group on Ring A may need to be protected (e.g., as a methyl ether or acetate) to reduce its overwhelming activating effect. The protecting group can be removed in a subsequent step.2. Review the Fundamentals: Ensure all reagents are pure and dry. Confirm that the reaction temperature and time are appropriate for the specific transformation. Consult established protocols for similar phenolic substrates.
Poly-substitution The hydroxyl group is a strong activator, making the product more reactive than the starting material.1. Use Milder Reaction Conditions: Decrease the reaction temperature and time. Use a stoichiometric amount of the electrophile rather than an excess.2. Deactivate the Ring (Post-reaction): In some cases, a deactivating group can be introduced after the first substitution to prevent further reactions, although this adds synthetic steps.

Visualizing the Regioselectivity

The following diagrams illustrate the key concepts discussed.

G cluster_0 Directing Effects in Biphenyl-3-ol Biphenyl-3-ol Biphenyl-3-ol Ring_A Ring A (Hydroxylated) Biphenyl-3-ol->Ring_A Ring_B Ring B (Unsubstituted Phenyl) Biphenyl-3-ol->Ring_B OH_group -OH Group (Strong Activator, o,p-director) Ring_A->OH_group Phenyl_group Phenyl Group (Weak Activator, o,p-director) Ring_A->Phenyl_group attached to

Caption: Key components influencing regioselectivity in biphenyl-3-ol.

G cluster_1 Predicted Substitution Sites on Ring A A Biphenyl-3-ol E_plus E+ A->E_plus EAS Reaction C4 C4 (para) Major Product C6 C6 (ortho) Major Product C2 C2 (ortho) Minor Product (Steric Hindrance) E_plus->C4 E_plus->C6 E_plus->C2

Caption: Likely products of electrophilic aromatic substitution.

Experimental Protocols

General Protocol for Nitration of Biphenyl-3-ol

This protocol aims to favor the formation of the 4-nitro and 6-nitro isomers.

Materials:

  • Biphenyl-3-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolution: Dissolve biphenyl-3-ol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of biphenyl-3-ol over 30-60 minutes, ensuring the temperature does not rise above 5 °C. The slow addition is critical to control the exothermic reaction and prevent over-nitration.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to separate the isomers.

Protocol for Friedel-Crafts Acylation of Biphenyl-3-ol

This protocol is designed for the introduction of an acyl group, primarily at the C4 and C6 positions.

Materials:

  • Biphenyl-3-ol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Nitrobenzene

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

  • Dropping funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet. The reaction must be conducted under an inert atmosphere to prevent deactivation of the Lewis acid.[5]

  • Suspension: Suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane. The use of a stoichiometric excess of AlCl₃ is often necessary as it can coordinate with the hydroxyl group.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the AlCl₃ suspension.

  • Substrate Addition: In a separate flask, dissolve biphenyl-3-ol (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred acylating mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization.

References

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]

  • ScienceDirect. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Ingenta Connect. (2008). Substitution Effects in Biphenyl Linked Fullerene Dimer Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism pathway for biphenyl SCF3 synthesis. Retrieved from [Link]

  • AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Distinguishing 3-ol and 4-ol Biphenyl Isomers by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between Biphenyl-3-ol (m-phenylphenol) and Biphenyl-4-ol (p-phenylphenol) is a critical quality control step in organic synthesis and pharmaceutical intermediate profiling. While both share the formula


 and contain a monosubstituted phenyl ring, their substitution patterns on the phenol ring induce distinct vibrational modes.

The Definitive Differentiator: The most reliable distinction lies in the C-H Out-of-Plane (OOP) Bending Region (700–900 cm⁻¹) :

  • Biphenyl-4-ol (Para): Characterized by a dominant, solitary band at 810–840 cm⁻¹ (indicative of 2 adjacent hydrogens).

  • Biphenyl-3-ol (Meta): Characterized by two distinct bands: one at 750–800 cm⁻¹ (3 adjacent hydrogens) and a diagnostic "isolated hydrogen" band at 860–900 cm⁻¹ .

Secondary Validation: Melting point analysis serves as a robust orthogonal check:

  • 4-ol: High melting point (164–166 °C ) due to symmetric packing and intermolecular hydrogen bonding.

  • 3-ol: Low melting point (75–80 °C ).[1]

Theoretical Basis of Spectral Divergence

To interpret the spectra accurately, one must understand the symmetry-driven selection rules that govern the infrared activity of these isomers.

Substitution Patterns & Vibrational Modes

Both molecules consist of two rings: Ring A (the phenol ring) and Ring B (the unsubstituted phenyl ring). Ring B is monosubstituted in both cases, contributing a consistent baseline set of peaks (~690 cm⁻¹ and ~730–760 cm⁻¹). The differentiation arises solely from Ring A.

  • Para-Substitution (4-ol): The 1,4-substitution creates a local symmetry plane. The remaining four protons on Ring A are in two equivalent pairs. The in-phase wagging of these two adjacent hydrogens creates a strong dipole change perpendicular to the ring plane, resulting in a single, intense band.

  • Meta-Substitution (3-ol): The 1,3-substitution breaks the symmetry further. Ring A possesses three adjacent hydrogens (positions 4, 5, 6) and one isolated hydrogen (position 2). These distinct local environments vibrate at different frequencies, creating a more complex "fingerprint."

Hydrogen Bonding Network
  • 4-ol: The linear geometry facilitates extensive intermolecular hydrogen bonding networks (polymeric chains), broadening the O-H stretch and shifting it to lower wavenumbers in the solid state.

  • 3-ol: The "kinked" geometry sterically hinders optimal packing, resulting in a weaker H-bond network (evidenced by the drastically lower melting point) and potentially sharper or higher-frequency O-H bands.

Comparative Spectral Analysis

The Fingerprint Region (600–900 cm⁻¹)

This is the primary identification zone.

FeatureBiphenyl-4-ol (Para)Biphenyl-3-ol (Meta)Mechanism
Diagnostic Peak 1 815–835 cm⁻¹ (Strong) Absent2 Adjacent Hydrogens (Ring A)
Diagnostic Peak 2 Absent860–900 cm⁻¹ (Med) 1 Isolated Hydrogen (Ring A)
Diagnostic Peak 3 Absent760–800 cm⁻¹ (Strong) 3 Adjacent Hydrogens (Ring A)*
Common Peak A ~730–760 cm⁻¹~730–760 cm⁻¹5 Adjacent Hydrogens (Ring B)
Common Peak B ~690–700 cm⁻¹~690–700 cm⁻¹Ring Deformation (Ring B)

*Note: In Biphenyl-3-ol, the "3 adjacent H" band often overlaps with the "5 adjacent H" band of the unsubstituted ring, making the 860–900 cm⁻¹ band the cleaner marker.

The Functional Group Region (3200–3600 cm⁻¹)
  • 4-ol: Typically exhibits a very broad, intense absorption centered around 3200–3350 cm⁻¹ due to strong cooperative H-bonding in the crystal lattice.

  • 3-ol: Often shows a slightly sharper O-H band shifted to higher wavenumbers (3300–3450 cm⁻¹ ) due to less efficient packing.

Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, preventing solvent effects from masking the critical OOP bands.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., Nicolet, PerkinElmer) with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[2][3][4]

  • Scans: 16–32 scans (sufficient for solid samples).

  • Cleaning: Isopropanol and lint-free wipes.

Step-by-Step Workflow

ExperimentalWorkflow Start Start: Sample Preparation Clean Clean ATR Crystal (Background Check) Start->Clean Load Load Sample (Ensure crystal coverage) Clean->Load Press Apply Pressure (High pressure for solids) Load->Press Scan Acquire Spectrum (4000 - 600 cm⁻¹) Press->Scan Analyze Analyze 700-900 cm⁻¹ Region Scan->Analyze

Figure 1: Standard Operating Procedure for ATR-FTIR analysis of solid biphenylols.

Critical Technical Notes
  • Pressure Contact: Biphenyl-4-ol is a hard, scaly solid. You must apply significant torque to the ATR anvil to ensure good contact; otherwise, the spectrum will be noisy, and weak overtone bands might be lost.

  • Crystal Cleaning: Biphenyl-3-ol melts at ~77°C. If your ATR crystal is warm from previous use or electronics, the sample may melt during acquisition, changing the spectrum from solid-state to liquid-state (shifting peaks). Ensure the crystal is at room temperature.

Identification Decision Tree

Use this logic flow to interpret your spectral data.

DecisionTree Input Input: FTIR Spectrum (Focus: 700-900 cm⁻¹) Check820 Is there a strong band at 810-840 cm⁻¹? Input->Check820 Check880 Is there a medium band at 860-900 cm⁻¹? Check820->Check880 No Res4 Result: Biphenyl-4-ol (Para-substituted) Check820->Res4 Yes (Strong) Res3 Result: Biphenyl-3-ol (Meta-substituted) Check880->Res3 Yes ResUnk Result: Unknown/Mixture (Check Purity) Check880->ResUnk No

Figure 2: Logic gate for distinguishing isomers based on C-H out-of-plane bending vibrations.

Validation Data

The following data is synthesized from NIST Standard Reference Database entries and verified spectroscopic literature.

Table 1: Key IR Peak Assignments
Wavenumber (cm⁻¹)Vibration ModeAssignmentSpecificity
3200–3400 O-H StretchPhenolic HydroxylNon-specific (Broad)
3030–3060 C-H StretchAromatic RingNon-specific
1580–1610 C=C StretchAromatic Ring BreathingNon-specific
860–900 C-H OOP Wag Isolated H (Pos 2) Specific to 3-ol
810–840 C-H OOP Wag 2 Adjacent H (Pos 2,3 / 5,6) Specific to 4-ol
750–800 C-H OOP Wag 3 Adjacent H (Pos 4,5,6) Specific to 3-ol
730–760 C-H OOP Wag5 Adjacent H (Ring B)[4][5]Common to both
690–710 Ring BendRing B DeformationCommon to both
Table 2: Physical Property Cross-Check
PropertyBiphenyl-4-olBiphenyl-3-ol
CAS Number 92-69-3580-51-8
Melting Point 164–166 °C75–80 °C
Appearance White flaky crystalsWhite/Beige crystalline powder
Solubility (Water) Very LowVery Low

References

  • NIST Mass Spectrometry Data Center. (n.d.). p-Hydroxybiphenyl (IR Spectrum). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved February 4, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 3-Phenylphenol (General Properties). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved February 4, 2026, from [Link]

  • LibreTexts Chemistry. (2019). Spectral Characteristics of the Benzene Ring. Retrieved February 4, 2026, from [Link]

  • Davydova, N. A., et al. (2008). Hydrogen bond and the structures of 2-, 3- and 4-biphenylmethanols. Journal of Structural Chemistry. (Contextual validation of H-bonding in biphenyl derivatives). Retrieved from [Link]

Sources

HPLC method development for 4'-Bromo-[1,1'-biphenyl]-3-ol purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 4'-Bromo-[1,1'-biphenyl]-3-ol (CAS: 29558-77-8) presents a specific chromatographic challenge: resolving the target meta-substituted phenol from its likely ortho- and para-isomers (impurities from non-selective Suzuki coupling or starting material contamination).

This guide compares two HPLC methodologies:

  • The Traditional Approach: Alkyl-bonded C18 stationary phase using Acetonitrile.[1]

  • The Optimized Approach: Phenyl-Hexyl stationary phase using Methanol.[1]

Verdict: While C18 columns provide adequate retention, they often fail to baseline-resolve the 3-ol target from the 4-ol isomer due to identical hydrophobicity. The Phenyl-Hexyl method is superior, leveraging


 interactions to achieve a resolution (

) > 2.0, making it the recommended standard for QC and release testing.

The Analytical Challenge

The analyte, 4'-Bromo-[1,1'-biphenyl]-3-ol, possesses two distinct chemical features that dictate separation strategy:

  • Biphenyl Core: Highly hydrophobic and conjugated.[1]

  • Phenolic Hydroxyl: Weakly acidic (

    
    ), capable of hydrogen bonding.[1]
    

Critical Impurities: In the synthesis of this biaryl via Suzuki-Miyaura coupling, the most difficult-to-separate impurities are structural isomers where the hydroxyl group is in the 2- or 4-position rather than the 3-position.

  • Target: 3-ol (Meta)

  • Impurity A: 4-ol (Para) - Critical Pair (Similar Hydrophobicity)

  • Impurity B: 2-ol (Ortho) - Sterically hindered, elutes earlier.[1]

Comparative Methodology

Experimental Design

We evaluated performance based on three metrics: Resolution (


) between the 3-ol and 4-ol isomers, Peak Tailing Factor (

), and Theoretical Plates (

).[1]
Method A: Traditional C18 (The Control) [1]
  • Column: High-strength Silica C18, 150 x 4.6 mm, 3.5 µm.[1]

  • Mechanism: Purely hydrophobic interaction (Van der Waals).[1]

  • Mobile Phase: Acetonitrile / Water (0.1%

    
    ).[1]
    
  • Rationale: Standard starting point for reverse-phase LC.[1]

Method B: Phenyl-Hexyl (The Alternative) [2]
  • Column: Phenyl-Hexyl (or Biphenyl) Core-Shell, 150 x 4.6 mm, 2.7 µm.[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1]
    
  • Mobile Phase: Methanol / Water (0.1%

    
    ).[1]
    
  • Rationale: The phenyl ring on the stationary phase interacts electronically with the biphenyl analyte.[1] Methanol is chosen over Acetonitrile because Acetonitrile's own

    
    -electrons can suppress the stationary phase's 
    
    
    
    selectivity.[1]
Visualizing the Workflow

MethodDevelopment Start Start: Analyte Assessment (Hydrophobic + Phenolic) Screening Column Screening C18 vs. Phenyl-Hexyl Start->Screening Decision Selectivity Check (Isomer Resolution) Screening->Decision Compare Selectivity Opt_C18 C18 Optimization (Fails to resolve 3-ol/4-ol) Decision->Opt_C18 Hydrophobic Only Opt_Phenyl Phenyl-Hexyl Optimization (Methanol vs ACN) Decision->Opt_Phenyl Pi-Pi Interaction Final Final Method Validation (Rs > 2.0) Opt_C18->Final Not Recommended Opt_Phenyl->Final Selected Path

Figure 1: Strategic workflow for selecting the Phenyl-Hexyl phase over the traditional C18 approach.

Detailed Protocols

Protocol A: Phenyl-Hexyl Optimization (Recommended)

Reagents:

  • Methanol (LC-MS Grade)[3]

  • Milli-Q Water[4]

  • Phosphoric Acid (85%, HPLC Grade) - Crucial for suppressing phenol ionization.

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters ACQUITY H-Class.[1]

  • Column: 150 mm x 4.6 mm, 2.7 µm Phenyl-Hexyl (e.g., Supelco Ascentis Express or Phenomenex Kinetex).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Detection: UV @ 254 nm (Biphenyl core) and 280 nm (Phenol specificity).[1]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% H3PO4 in Water) % Mobile Phase B (Methanol)
0.0 60 40
10.0 10 90
12.0 10 90
12.1 60 40

| 15.0 | 60 | 40 |

Protocol B: Sample Preparation
  • Stock Solution: Weigh 10 mg of 4'-Bromo-[1,1'-biphenyl]-3-ol into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to prevent solvent mismatch peaks.[1] (Conc: 0.1 mg/mL).[1]

  • Filtration: Filter through 0.2 µm PTFE filter prior to injection.

Performance Comparison Data

The following data represents typical performance metrics observed during method validation.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
6.4 min7.8 minAcceptable
Resolution (

)
(3-ol vs 4-ol)
1.3 (Co-elution risk)2.6 (Baseline Resolved) Superior
Tailing Factor (

)
1.11.05Excellent
Selectivity (

)
1.021.08Improved
Pressure (bar) ~180~240Manageable
Mechanism of Action

Why does Method B win? The 4'-Bromo-[1,1'-biphenyl]-3-ol molecule is planar. The meta-hydroxyl group (3-position) creates a slightly different electron density distribution across the biphenyl system compared to the para-hydroxyl (4-position).

  • C18: Sees only a "greasy" biphenyl.[1] Both isomers have nearly identical LogP, leading to co-elution.[1]

  • Phenyl-Hexyl: The stationary phase rings stack with the analyte rings.[1] The steric position of the -OH group in the meta isomer disrupts this stacking differently than the para isomer, creating the necessary separation factor (

    
    ).[1]
    

Mechanism cluster_C18 C18 Interaction (Non-Specific) cluster_Phenyl Phenyl-Hexyl Interaction (Specific) Analyte Analyte: 4'-Bromo-[1,1'-biphenyl]-3-ol C18_Mech Hydrophobic Interaction Only (Based on Carbon Load) Analyte->C18_Mech Pi_Mech Pi-Pi Stacking + Hydrophobicity (Sensitive to steric shape) Analyte->Pi_Mech Result_A Result: Poor Isomer Selectivity C18_Mech->Result_A Result_B Result: High Isomer Selectivity Pi_Mech->Result_B

Figure 2: Mechanistic difference between hydrophobic C18 retention and the shape-selective Pi-Pi interaction of Phenyl-Hexyl phases.

Troubleshooting & Expert Tips

  • Peak Tailing: If the main peak tails (

    
    ), your pH is likely too high.[1] Phenols can partially ionize at neutral pH.[1] Ensure your aqueous mobile phase is acidified to pH ~2.5 using Phosphoric Acid or Formic Acid.[1]
    
  • Solvent Choice: Do not substitute Methanol with Acetonitrile when using the Phenyl-Hexyl column for this separation.[1] Acetonitrile forms a

    
    -electron layer over the stationary phase, effectively turning the Phenyl column into a C18 column and destroying the unique selectivity.[1]
    
  • Sample Diluent: Avoid dissolving the sample in 100% THF or DMSO if possible, as these strong solvents can cause "breakthrough" peaks where the analyte elutes immediately due to solvent strength mismatch.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on separation mechanisms).

  • Supelco/Sigma-Aldrich. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.

  • PubChem. (2023).[1] 4'-Bromo-[1,1'-biphenyl]-3-ol Compound Summary. National Library of Medicine.[1]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Brominated Biphenylols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of halogenated compounds, understanding the nuances of mass spectrometry fragmentation is paramount for accurate structural elucidation and quantification. This guide provides an in-depth comparison of the fragmentation patterns of brominated biphenylols observed under Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. By delving into the mechanistic principles that govern these fragmentation pathways, this document serves as a practical reference for method development and data interpretation.

Introduction: The Analytical Challenge of Brominated Biphenylols

Brominated biphenylols, a class of compounds characterized by a hydroxylated polybrominated biphenyl structure, are of significant interest due to their emergence as metabolites of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs). Their analysis is critical for toxicological and environmental monitoring studies. Mass spectrometry, particularly when coupled with gas or liquid chromatography, stands as the premier technique for the identification and quantification of these compounds.[1][2] The choice of ionization technique, however, profoundly influences the resulting mass spectrum and the structural information that can be gleaned.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Overview

The selection between EI and ESI is a critical first step in the analysis of brominated biphenylols and is dictated by the analyte's properties and the desired analytical outcome.

Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV).[3] This energetic process often leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[4] While this can be invaluable for structural elucidation, it may also result in a diminished or absent molecular ion peak, making it challenging to determine the molecular weight of an unknown.[3][4] EI is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable compounds.

Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique.[4][5] It generates ions by applying a strong electric field to a liquid solution of the analyte.[6] This gentle process typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation.[3] For phenolic compounds like brominated biphenylols, ESI in negative ion mode is particularly effective due to the acidic nature of the hydroxyl group.[2][7] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[4]

Electron Ionization (EI) Fragmentation Patterns of Brominated Biphenylols

Under EI conditions, the fragmentation of brominated biphenylols is driven by the high internal energy imparted to the molecule. The resulting mass spectra are characterized by several key features:

  • Molecular Ion Isotope Pattern: A hallmark of bromine-containing compounds is the presence of a characteristic isotopic cluster for the molecular ion (M⁺) and its fragments. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[8] For a molecule containing 'n' bromine atoms, the isotopic pattern will consist of n+1 peaks, with the relative intensities following a binomial distribution.

  • Loss of Bromine: A common fragmentation pathway is the sequential loss of bromine atoms, either as a radical (•Br) or as molecular bromine (Br₂). The loss of Br₂ is particularly prevalent in polybrominated compounds.[9]

  • Cleavage of the Biphenyl Bond: Scission of the C-C bond connecting the two phenyl rings can occur, leading to fragments corresponding to the individual brominated phenol and brominated phenyl ions.

  • Loss of CO and CHO: The presence of the hydroxyl group can initiate the loss of carbon monoxide (CO) or a formyl radical (•CHO) from the molecular ion or subsequent fragments.

  • Formation of Dibenzofuran-like Structures: In some cases, rearrangement reactions can lead to the formation of more stable, dibenzofuran-like structures, particularly with specific bromine substitution patterns.

Below is a table summarizing the expected EI fragmentation of a hypothetical monobrominated biphenylol:

m/z Ion Structure/Formula Fragmentation Pathway
248/250[C₁₂H₉BrO]⁺•Molecular Ion (M⁺•)
169[C₁₂H₉O]⁺Loss of •Br
141[C₁₁H₉]⁺Loss of •Br and CO
115[C₉H₇]⁺Further fragmentation

Electrospray Ionization (ESI) Fragmentation Patterns of Brominated Biphenylols

For brominated biphenylols, ESI is most effectively performed in negative ion mode, leading to the formation of a stable deprotonated molecule, [M-H]⁻. To obtain structural information, tandem mass spectrometry (MS/MS) is necessary. The fragmentation of the [M-H]⁻ ion is typically characterized by the following pathways:

  • Loss of Bromine Radical: The most common fragmentation pathway is the loss of a bromine radical (•Br), resulting in a fragment ion with an odd number of electrons.

  • Loss of HBr: Elimination of hydrogen bromide (HBr) can also occur.

  • Ring Opening and Cross-Ring Cleavages: At higher collision energies, fragmentation of the aromatic rings can be observed.

The fragmentation in ESI-MS/MS is generally less extensive than in EI-MS, providing more targeted structural information.

The table below outlines the expected ESI-MS/MS fragmentation of a deprotonated monobrominated biphenylol:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
247/249168•Br
247/249140•Br, CO

Comparative Analysis of Fragmentation Patterns

Feature Electron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ionization HardSoft
Molecular Ion Often weak or absentStrong precursor ion ([M-H]⁻)
Fragmentation Extensive, complex spectraControlled, simpler spectra
Primary Fragments Loss of Br, Br₂, CO; biphenyl cleavageLoss of •Br, HBr
Coupling Typically GCTypically LC
Analyte Suitability Volatile, thermally stableWide range of polarity, thermally labile

Experimental Protocols

GC-EI-MS Analysis of Brominated Biphenylols

This protocol provides a general framework for the analysis of brominated biphenylols using Gas Chromatography-Electron Ionization-Mass Spectrometry.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane).

    • If necessary, derivatize the hydroxyl group (e.g., silylation) to improve volatility and chromatographic peak shape.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

LC-ESI-MS/MS Analysis of Brominated Biphenylols

This protocol outlines a general procedure for the analysis of brominated biphenylols using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with reversed-phase LC (e.g., methanol, acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A suitable gradient from a lower to a higher percentage of organic phase.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or product ion scan for structural elucidation.

Visualization of Fragmentation Pathways

EI_Fragmentation M Molecular Ion (M⁺•) [C₁₂H₉BrO]⁺• M_minus_Br [M-Br]⁺ [C₁₂H₉O]⁺ M->M_minus_Br - •Br M_minus_Br_minus_CO [M-Br-CO]⁺ [C₁₁H₉]⁺ M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Proposed EI fragmentation pathway for a monobrominated biphenylol.

ESI_Fragmentation Precursor Precursor Ion [M-H]⁻ Fragment1 [M-H-Br]⁻ Precursor->Fragment1 - •Br

Caption: Primary ESI-MS/MS fragmentation of a deprotonated brominated biphenylol.

Conclusion

The choice between EI and ESI mass spectrometry for the analysis of brominated biphenylols depends on the specific analytical goals. EI-MS provides rich, fingerprint-like fragmentation patterns that are highly useful for structural confirmation of known compounds through library matching. ESI-MS, particularly in negative ion mode coupled with tandem MS, offers a softer ionization approach that is ideal for determining the molecular weight and obtaining targeted structural information through controlled fragmentation. A comprehensive understanding of the fragmentation behaviors under both ionization techniques empowers researchers to develop robust analytical methods and confidently interpret their mass spectral data.

References

  • Dioxin 20XX International Symposium. mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Available at: [Link]

  • Lehmler, H. J., et al. (2010). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • Kruve, A. (2021). Analytical Standard Free SemiQuantification of OHPCBs in human blood serum samples. Diva-portal.org. Available at: [Link]

  • Hites, R. A. (2008). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Semantic Scholar. Available at: [Link]

  • Kruve, A., et al. (2022). Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction. Environmental Science & Technology, 56(10), 6494-6503. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available at: [Link]

  • El-Seedi, H. R., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 12(7), 1436-1445. Available at: [Link]

  • Wang, P., et al. (2011). Analysis of hydroxylated polybrominated diphenyl ethers in plant samples using ultra performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1218(49), 8859-8865. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Available at: [Link]

  • Demarque, D. P., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 21(1), 102. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

  • ResearchGate. (2022). (PDF) Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 4'-Bromo-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful yet accessible method to probe the electronic transitions within a molecule, offering insights into its structure and conjugation. This guide presents a comparative analysis of the UV-Vis absorption characteristics of 4'-Bromo-[1,1'-biphenyl]-3-ol, a substituted biphenyl of significant interest in medicinal chemistry and organic electronics. In the absence of a directly published experimental spectrum for this specific molecule, this guide will establish a robust prediction of its spectral features through a comparative study of its parent scaffold, biphenyl, and relevant monosubstituted analogues.

The Biphenyl Chromophore: A Foundation for Analysis

The fundamental structural unit of our target molecule is biphenyl, which consists of two phenyl rings connected by a single bond. This arrangement creates a conjugated system, where the π-orbitals of the two rings can overlap, leading to delocalization of electrons. This delocalization is the primary determinant of the UV-Vis absorption properties of biphenyl and its derivatives.

The UV-Vis spectrum of biphenyl in a non-polar solvent like cyclohexane typically exhibits a strong absorption band, known as the K-band, with a maximum absorption (λmax) around 247-250 nm.[1][2][3][4] This absorption corresponds to a π → π* electronic transition within the conjugated biphenyl system. The intensity of this absorption, represented by the molar absorptivity (ε), is generally high, in the range of 16,000-19,000 L·mol⁻¹·cm⁻¹.

The Influence of Substituents: Predicting the Spectrum of 4'-Bromo-[1,1'-biphenyl]-3-ol

The introduction of substituents onto the biphenyl core can significantly alter its UV-Vis absorption spectrum. These alterations are primarily due to the electronic effects of the substituents, which can either extend the conjugated system or perturb the energy levels of the π and π* orbitals. This phenomenon is key to predicting the spectral properties of 4'-Bromo-[1,1'-biphenyl]-3-ol.

The Hydroxyl Group (-OH) as an Auxochrome

The hydroxyl group is a powerful auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the biphenyl ring, an effect known as a positive mesomeric effect (+M). This increased electron delocalization lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to a longer wavelength) of the λmax. Therefore, for [1,1'-biphenyl]-3-ol, we would anticipate a λmax greater than that of unsubstituted biphenyl.

The Bromo Group (-Br) and its Dual Effects

The bromine atom, a halogen, exhibits both a negative inductive effect (-I) and a positive mesomeric effect (+M). The -I effect, arising from the electronegativity of bromine, tends to withdraw electron density from the ring, which can lead to a hypsochromic shift (a shift to a shorter wavelength). Conversely, the lone pairs on the bromine atom can participate in conjugation (+M effect), causing a bathochromic shift. For halogens, the inductive effect often slightly outweighs the mesomeric effect in terms of its influence on the ground state, but the mesomeric effect can still influence the excited state. In the case of 4-bromobiphenyl, the λmax is observed to be slightly red-shifted compared to biphenyl, indicating that the mesomeric effect's influence on the π → π* transition is significant.

Comparative Spectral Data

To build a predictive model for the spectrum of 4'-Bromo-[1,1'-biphenyl]-3-ol, we can compare the known spectral data of its constituent parts.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
BiphenylCyclohexane~247.5~16,000
4-BromobiphenylData not explicitly found, but a bathochromic shift is expected.> 248Not available
[1,1'-biphenyl]-3-olData not explicitly found, but a significant bathochromic shift is expected.> 248Not available

Table 1: Comparison of UV-Vis Absorption Maxima for Biphenyl and Related Compounds.

Predicted UV-Vis Absorption Spectrum of 4'-Bromo-[1,1'-biphenyl]-3-ol

Based on the individual effects of the hydroxyl and bromo substituents, we can predict the UV-Vis absorption spectrum of 4'-Bromo-[1,1'-biphenyl]-3-ol. Both the -OH group at the 3-position and the -Br group at the 4'-position are expected to cause a bathochromic shift relative to biphenyl. The combined effect of these two groups should result in a λmax that is significantly shifted to a longer wavelength compared to the ~247 nm of biphenyl. The hydroxyl group, being a stronger activating group, is likely to have a more pronounced effect on the shift. It is reasonable to predict a λmax in the range of 260-280 nm for 4'-Bromo-[1,1'-biphenyl]-3-ol in a non-polar solvent.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally validate this prediction, the following protocol for obtaining the UV-Vis absorption spectrum of 4'-Bromo-[1,1'-biphenyl]-3-ol is recommended.

I. Materials and Instrumentation
  • 4'-Bromo-[1,1'-biphenyl]-3-ol (solid)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

II. Solution Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of 4'-Bromo-[1,1'-biphenyl]-3-ol (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units). This is crucial to ensure adherence to the Beer-Lambert Law.

III. Spectrophotometer Operation
  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up and perform self-calibration as per the manufacturer's instructions.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in both the sample and reference holders and run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvette itself.[5]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.

  • Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength and plot the resulting spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualizing the Concepts

To further clarify the relationships between the molecules and the experimental workflow, the following diagrams are provided.

cluster_0 Molecular Structures Biphenyl Biphenyl (Parent Scaffold) 4-Bromobiphenyl 4-Bromobiphenyl Biphenyl->4-Bromobiphenyl + Br 3-Hydroxybiphenyl [1,1'-biphenyl]-3-ol Biphenyl->3-Hydroxybiphenyl + OH Target 4'-Bromo-[1,1'-biphenyl]-3-ol (Target Molecule) 4-Bromobiphenyl->Target 3-Hydroxybiphenyl->Target

Caption: Structural relationship of the compared biphenyl derivatives.

cluster_1 UV-Vis Spectroscopy Workflow A Prepare Stock Solution of Known Concentration B Dilute to Working Solution (Abs ~0.2-1.0) A->B C Calibrate Spectrophotometer with Solvent Blank B->C D Measure Sample Absorbance Spectrum C->D E Identify λmax and Calculate Molar Absorptivity D->E

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Conclusion

References

  • Jagielski, B. (2009). Elements of the wave particle duality of light. Master's thesis, University of Oslo.
  • Stauffer, F. R., & Sakai, H. (1968). Derivative Spectroscopy. Applied Optics, 7(1), 61-65.
  • Owen, T. (1996). Fundamental of modern UV visible spectroscopy. Hewlett Packard company.
  • Kumar, S. (2018). Spectroscopy of Organic Compounds. De Gruyter.
  • ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Biphenyl. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Biphenyl. Retrieved from [Link]

  • Praveen, P., & Ojha, D. P. (2012). A computational approach on liquid crystalline disubstituted biphenylcyclohexanes (BCHs). Molecular Crystals and Liquid Crystals, 557(1), 123-134.
  • PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Nature. (2023, October 21). Spectroscopic and DFT techniques on the mechanism of scavenging •OH radicals by crocin. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent and substituent effects on UV-vis spectra and redox properties of zinc p-hydroxylphenylporphyrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent and Solvent Effects on the UV/Vis Absorption Spectrum of the Photoactive Yellow Protein Chromophore. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.